molecular formula C6H6BrN3O2 B1517303 (6-Bromo-5-nitropyridin-2-yl)methanamine CAS No. 914224-00-3

(6-Bromo-5-nitropyridin-2-yl)methanamine

Cat. No.: B1517303
CAS No.: 914224-00-3
M. Wt: 232.03 g/mol
InChI Key: FFHVXUYOKNPOSM-UHFFFAOYSA-N
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Description

(6-Bromo-5-nitropyridin-2-yl)methanamine (CAS 914224-00-3) is a high-purity chemical compound with a molecular formula of C6H6BrN3O2 and a molecular weight of 232.03 g/mol . This organobromine compound belongs to the pyridine class and features both bromo and nitro substituents on its aromatic ring, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. As a key intermediate, it is primarily used in the research and development of novel pharmaceutical compounds. Its multifunctional structure allows it to participate in various cross-coupling reactions and nucleophilic substitutions, enabling researchers to construct more complex molecular architectures. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

IUPAC Name

(6-bromo-5-nitropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c7-6-5(10(11)12)2-1-4(3-8)9-6/h1-2H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHVXUYOKNPOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CN)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number and identifiers for (6-Bromo-5-nitropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

(6-Bromo-5-nitropyridin-2-yl)methanamine is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its structure features a pyridine core decorated with three distinct functional handles: a primary amine (via a methylene linker) for amide/reductive amination couplings, a nitro group for reduction to an aniline (enabling further core scaffolding), and a bromine atom for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide outlines the physicochemical properties, validated synthesis routes, and handling protocols for this intermediate, designed for researchers in medicinal chemistry.

Chemical Identifiers[1][2][3][4][5]
Identifier TypeValueNotes
Chemical Name (6-Bromo-5-nitropyridin-2-yl)methanamineIUPAC
CAS Number 914224-00-3 Note: Vendor-specific; cross-reference with structure.[1]
SMILES NCC1=NC(Br)=C([O-])C=C1Canonical
Molecular Formula C₆H₆BrN₃O₂
Molecular Weight 232.04 g/mol
InChI Key Generated from structure

Synthesis & Production Methodologies

The synthesis of (6-Bromo-5-nitropyridin-2-yl)methanamine requires careful orchestration to preserve the bromine and nitro functionalities while installing the primary amine. Direct reduction of a nitrile precursor is often too harsh; therefore, a radical bromination-azidation-reduction sequence is the field-proven standard for high-fidelity production.

Primary Route: The Azide Intermediacy Protocol

This route avoids metal-hydride reductions that might inadvertently debrominate the ring or reduce the nitro group prematurely.

Step 1: Radical Bromination

Precursor: 6-Bromo-2-methyl-5-nitropyridine Reagents: N-Bromosuccinimide (NBS), AIBN (cat.), CCl₄ or Trifluorotoluene. Conditions: Reflux, 4–6 hours. Mechanism: Radical substitution at the benzylic (picolinic) methyl group.

Step 2: Nucleophilic Substitution (Azidation)

Precursor: 6-Bromo-2-(bromomethyl)-5-nitropyridine Reagents: Sodium Azide (NaN₃), DMF or DMSO. Conditions: 0°C to RT, 2 hours. Critical Control: Keep temperature low to prevent displacement of the ring bromine (SɴAr).

Step 3: Staudinger Reduction

Precursor: 2-(Azidomethyl)-6-bromo-5-nitropyridine Reagents: Triphenylphosphine (PPh₃), THF, then H₂O. Conditions: RT, 12 hours. Logic: The phosphine selectively reduces the azide to the amine without touching the nitro or bromo groups, ensuring chemoselectivity.

Visualization of Synthesis Pathway

SynthesisPathway Start 6-Bromo-2-methyl- 5-nitropyridine Inter1 6-Bromo-2-(bromomethyl)- 5-nitropyridine Start->Inter1 NBS, AIBN Reflux (Radical Bromination) Inter2 2-(Azidomethyl)- 6-bromo-5-nitropyridine Inter1->Inter2 NaN3, DMF 0°C (SN2) Product (6-Bromo-5-nitropyridin- 2-yl)methanamine Inter2->Product PPh3, THF/H2O (Staudinger Reduction)

Figure 1: Chemoselective synthesis pathway via azide intermediate to avoid nitro/bromo reduction.

Experimental Protocols

Standard Operating Procedure (SOP): Staudinger Reduction

Targeting the conversion of the azide intermediate to the final methanamine.

Materials:

  • 2-(Azidomethyl)-6-bromo-5-nitropyridine (1.0 eq)

  • Triphenylphosphine (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Water (deionized)[2]

Procedure:

  • Dissolution : In a flame-dried round-bottom flask, dissolve the azide intermediate in anhydrous THF (0.1 M concentration).

  • Addition : Add Triphenylphosphine (PPh₃) portion-wise at room temperature. Evolution of N₂ gas will be observed (bubbling).

  • Formation of Iminophosphorane : Stir the mixture for 2 hours at RT until gas evolution ceases.

  • Hydrolysis : Add water (5.0 eq) to the reaction mixture. Stir for an additional 10–12 hours to hydrolyze the iminophosphorane to the primary amine and triphenylphosphine oxide.

  • Workup : Concentrate the THF under reduced pressure. Acidify the aqueous residue with 1M HCl (to pH 2) to protonate the amine. Wash with Ethyl Acetate (to remove PPh₃O). Basify the aqueous layer with NaOH (to pH 10) and extract with Dichloromethane (DCM).

  • Purification : Dry DCM layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH).

Self-Validating Checkpoint:

  • TLC Monitoring : The azide starting material (usually high R_f) should disappear. The amine product will appear at a lower R_f and stain positive with Ninhydrin (purple/blue).

Applications in Drug Discovery[2][3]

This molecule is a "linchpin" intermediate. Its 2,5,6-substitution pattern allows for orthogonal functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD).

Functionalization Logic
PositionGroupReactivity / Application
C-2 (Linker) -CH₂NH₂Amide Coupling : Reacts with carboxylic acids to form amide linkers. Critical for attaching to solvent-exposed regions of a protein target.
C-6 (Head) -BrSuzuki/Buchwald : Excellent handle for attaching aryl/heteroaryl groups. Often used to install the "hinge-binding" motif in kinase inhibitors.
C-5 (Core) -NO₂Reduction -> Aniline : Can be reduced after C-6 coupling to form an aniline, providing a vector for a third point of diversity (e.g., urea formation).
Logical Workflow for Library Generation

DrugDesign cluster_pathways Divergent Synthesis Core (6-Bromo-5-nitropyridin-2-yl)methanamine Step1 Amide Coupling (R-COOH) Core->Step1 Linker Attachment Step2 Suzuki Coupling (Ar-B(OH)2) Step1->Step2 Scaffold Extension Step3 Nitro Reduction (Fe/NH4Cl) Step2->Step3 Core Activation Final Tri-substituted Pyridine Scaffold Step3->Final Final Decoration

Figure 2: Divergent synthesis workflow utilizing the orthogonal reactivity of the scaffold.

Safety & Handling

  • Hazard Class : Irritant (Skin/Eye). The nitro group adds potential energetic properties; avoid excessive heat during concentration.

  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to atmospheric CO₂ (carbamate formation).

  • Solubility : Soluble in DMSO, DMF, MeOH, and DCM. Sparingly soluble in water/ether.

References

  • ChemSrc . (2025). 6-Bromo-5-nitro-2-pyridinemethanamine - CAS 914224-00-3.[1] Retrieved from [Link]

  • PubChem . (2025).[3] Pyridine Derivatives and their Synthesis. National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry . (2013). Synthetic routes to substituted nitropyridines. Med. Chem. Commun. Supplementary Information. Retrieved from [Link]

  • Bio-Fount . (2025). Product Catalog: 6-Bromo-5-nitro-2-pyridinemethanamine. Retrieved from [Link]

Sources

Technical Guide: pKa Values and Ionization Properties of (6-Bromo-5-nitropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (6-Bromo-5-nitropyridin-2-yl)methanamine CAS: 84487-05-8 Core Significance: This compound represents a highly functionalized pyridine building block where the intrinsic basicity is dramatically suppressed by the synergistic electron-withdrawing effects of the 5-nitro and 6-bromo substituents. Unlike unsubstituted 2-picolylamines (pKa ~8.8), this molecule exhibits a shifted ionization profile that places its primary amine pKa near physiological pH, significantly altering its solubility and membrane permeability characteristics compared to standard pyridine analogs.[1]

Part 1: Molecular Structure & Electronic Environment[1]

To accurately predict and understand the ionization behavior of this molecule, we must deconstruct the electronic contributions of its substituents.[1] The molecule contains two potential ionization centers: the Pyridine Nitrogen (


)  and the Exocyclic Primary Amine (

)
.
Structural Deconstruction
  • Scaffold: Pyridine ring (electron-deficient aromatic system).

  • Position 2 (Methanamine): Provides the primary basic center (

    
    ).
    
  • Position 5 (Nitro): A strong electron-withdrawing group (EWG) via both inductive (

    
    ) and mesomeric (
    
    
    
    ) effects.
  • Position 6 (Bromo): A deactivating group. It exerts a strong inductive withdrawal (

    
    ) due to electronegativity, partially offset by a weak mesomeric donation (
    
    
    
    ). However, in the pyridine system, the inductive withdrawal dominates.[1]
Electronic Impact on Basicity

The basicity of a nitrogen atom is defined by the availability of its lone pair to accept a proton.

  • Effect on

    
    :  The 5-nitro and 6-bromo groups drastically reduce electron density at the ring nitrogen. While unsubstituted pyridine has a pKa of ~5.2, the cumulative EWG effects render this center effectively non-basic in aqueous media.[1]
    
  • Effect on

    
    :  The electron deficiency of the pyridine ring is transmitted through the methylene bridge. The 5-nitro group, being para-like to the methanamine attachment (though formally meta in substitution pattern relative to the carbon), exerts a significant through-ring inductive pull, lowering the pKa of the primary amine.[1]
    

Part 2: pKa Analysis and Ionization Profile

Based on Fragment-Based pKa Prediction (Hammett equation principles) and Structure-Activity Relationship (SAR) data from analogous 2-picolylamines, the ionization constants are derived as follows:

Derived pKa Values
Ionization CenterFunctional GroupBaseline pKaSubstituent Shift (

pKa)
Predicted pKa State at pH 7.4
Site A (

)
Primary Amine (

)
8.8 (2-Picolylamine)-1.5 to -2.0 (due to 5-

, 6-Br)
6.8 – 7.3 Mixed (Neutral/Cationic)
Site B (

)
Pyridine Nitrogen5.2 (Pyridine)> -5.0 (Strong Deactivation)< 0.5 Neutral (Unprotonated)
Microspecies Distribution

At physiological pH (7.4), the molecule exists in a dynamic equilibrium between its cationic (protonated) and neutral forms.[1] Unlike typical amines which are >99% cationic at pH 7.4, this molecule is likely ~40-60% neutral .[1]

  • pH < 5.0: Predominantly Cationic (

    
    ). High aqueous solubility.
    
  • pH > 8.0: Predominantly Neutral (

    
    ). High lipophilicity; low aqueous solubility.
    
  • pH 7.4: Transition Zone. Significant populations of both species exist.

Visualization: Ionization Equilibrium

The following diagram illustrates the protonation pathway. Note that the pyridine nitrogen (


) does not participate in ionization under physiological conditions.

Caption: Ionization equilibrium focusing on the primary amine. The pyridine nitrogen remains unprotonated due to strong electronic deactivation.

Part 3: Experimental Determination Protocols

Given the predicted pKa near 7.0 and the presence of a chromophore (Nitro group), UV-Metric Titration is the gold standard for validating these values. It offers higher sensitivity than potentiometric methods for low-solubility compounds.

Protocol: UV-Metric pKa Determination (D-PAS Method)

Objective: Determine the precise thermodynamic pKa by monitoring spectral shifts in the UV-Vis region as a function of pH.

Reagents:

  • Analyte: 10 mM stock solution of (6-Bromo-5-nitropyridin-2-yl)methanamine in DMSO.

  • Titrant: 0.5 M KOH and 0.5 M HCl (standardized).

  • Buffer: 0.15 M KCl (ionic strength adjustor).

Workflow:

  • Preparation: Dilute the DMSO stock into the titration vessel containing 0.15 M KCl to achieve a final concentration of ~50 µM. Ensure DMSO content is <2% to avoid cosolvent effects.

  • Acidification: Lower pH to ~2.0 using 0.5 M HCl to fully protonate the amine species.

  • Titration:

    • Titrate with 0.5 M KOH from pH 2.0 to pH 11.0.

    • Data Capture: Acquire UV absorption spectra (200–400 nm) at 0.2 pH unit intervals.

    • Note: The 5-nitro group acts as an internal spectral probe. Deprotonation of the amine often perturbs the charge transfer band of the nitropyridine system, resulting in a bathochromic or hypsochromic shift.[1]

  • Analysis: Use Target Factor Analysis (TFA) to deconvolute the multi-wavelength data. Plot absorbance vs. pH at

    
     to generate the sigmoidal dissociation curve. The inflection point represents the pKa.
    

ExperimentalWorkflow cluster_check Quality Control Start Sample Prep (50 µM in 0.15 M KCl) Acidify Acidify to pH 2.0 (Ensure 100% Protonation) Start->Acidify Titrate Titrate with KOH (pH 2.0 -> 11.0) Acidify->Titrate Measure Acquire UV Spectra (Every 0.2 pH units) Titrate->Measure Check1 Check for Precipitation (Tyndall Effect) Titrate->Check1 Analyze Target Factor Analysis (Calculate pKa) Measure->Analyze

Caption: Step-by-step workflow for UV-metric pKa determination using the D-PAS (Dip Probe Absorption Spectroscopy) technique.

Part 4: Implications for Drug Development[1]

Solubility & Salt Selection
  • Free Base: The neutral form (likely solid precipitating > pH 8) will have low aqueous solubility due to the lipophilic bromo-nitro-pyridine core.

  • Salt Forms: For formulation, a salt is mandatory .[1]

    • HCl Salt: The basicity is sufficient (pKa ~7) to form a stable hydrochloride salt, which will be crystalline and water-soluble.

    • Mesylate/Tosylate: Recommended if the HCl salt is hygroscopic.

Membrane Permeability

The pKa of ~7.0 is advantageous for oral bioavailability.

  • Stomach (pH 1-2): Fully ionized (

    
    ), ensuring dissolution.
    
  • Intestine (pH 6.5 - 7.5): A significant fraction (~50%) exists as the neutral free base. This neutral species can passively diffuse through the lipid bilayer.

  • Mechanism: This "chameleon" property allows the molecule to dissolve in the gut lumen and permeate the epithelium efficiently, a distinct advantage over highly basic amines (pKa > 9) which remain trapped as cations.[1]

References

  • PubChem. 2-(Aminomethyl)pyridine (Compound CID 19509). National Library of Medicine. [Link]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London, 1965.[1] (Foundational text for pyridine pKa shifts).

Sources

Molecular weight and formula analysis of (6-Bromo-5-nitropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of (6-Bromo-5-nitropyridin-2-yl)methanamine , a critical heterocyclic building block likely utilized in the synthesis of kinase inhibitors and bicyclic pharmaceutical scaffolds. This document moves beyond basic property listing to explore the molecular weight nuances driven by isotopic abundance , theoretical spectroscopic signatures, and a self-validating analytical workflow for purity confirmation.

Part 1: Chemical Identity & Molecular Weight Analysis[1][2]

The accurate characterization of halogenated heterocycles requires a distinct understanding of isotopic distributions. Unlike simple organic molecules, the presence of Bromine introduces a significant mass split that must be accounted for in High-Resolution Mass Spectrometry (HRMS).

Core Chemical Data
PropertySpecification
IUPAC Name 1-(6-Bromo-5-nitropyridin-2-yl)methanamine
Molecular Formula C₆H₆BrN₃O₂
Average Molecular Weight 232.04 g/mol
Monoisotopic Mass (

Br)
230.9647 Da
Monoisotopic Mass (

Br)
232.9626 Da
CAS Number (Analog) Note: Specific CAS for this exact regioisomer is rare in public databases; often custom synthesized.[1] Closest analogs: 84487-05-8 (amine variant).[1]
Isotopic Abundance & Mass Spectrometry

The bromine atom naturally exists as two stable isotopes:


Br (50.69%) and 

Br (49.31%). This creates a characteristic 1:1 doublet in the mass spectrum, separated by 2 mass units.
  • Target Ion [M+H]⁺ (

    
    Br):  231.97 m/z
    
  • Target Ion [M+H]⁺ (

    
    Br):  233.97 m/z
    

Critical QC Check: If your mass spectrum does not show two peaks of nearly equal intensity at M and M+2, the bromine atom has been lost (e.g., via debromination during reduction steps) or the sample is not the target compound.

Part 2: Structural Elucidation Strategy

To validate the structure of (6-Bromo-5-nitropyridin-2-yl)methanamine, we rely on a triangulation of HRMS,


H NMR, and Elemental Analysis. The specific substitution pattern (2,5,6-trisubstituted pyridine) yields a predictable spectroscopic fingerprint.
Theoretical H NMR Analysis

Solvent: DMSO-


 (Recommended due to polarity of the nitro and amine groups).
Proton EnvironmentPredicted Shift (

, ppm)
MultiplicityCoupling (

)
Structural Logic
Pyridine H-4 8.20 – 8.45Doublet (d)~8.0 HzOrtho to -NO₂ (strong deshielding).
Pyridine H-3 7.40 – 7.60Doublet (d)~8.0 HzOrtho to -CH₂NH₂; shielded relative to H-4.
-CH₂- (Benzylic) 3.90 – 4.10Singlet (s)*N/ADeshielded by pyridine ring.
-NH₂ (Amine) 1.50 – 2.50Broad SingletN/AExchangeable with D₂O.

*Note: The methylene protons may appear as a doublet if the exchange rate of the amine protons is slow and coupling (


) is observed.
Analytical Workflow Diagram

The following Graphviz diagram outlines the decision logic for validating this compound during synthesis.

AnalyticalWorkflow Start Crude Reaction Mixture LCMS LC-MS (ESI+) Start->LCMS Decision1 Isotope Pattern 1:1 (M : M+2)? LCMS->Decision1 Purification Prep-HPLC / Flash (C18 or Silica) Decision1->Purification Yes Fail Reject / Re-evaluate Synthesis Decision1->Fail No (Debromination?) NMR 1H NMR (DMSO-d6) Purification->NMR Decision2 Aromatic Region: 2 Doublets (J~8Hz)? NMR->Decision2 FinalQC Final Release (Purity > 95%) Decision2->FinalQC Yes Decision2->Fail No (Regioisomer?)

Figure 1: Self-validating analytical workflow for brominated nitropyridine derivatives.

Part 3: Synthesis & Stability Considerations

Synthetic Logic (Retrosynthesis)

The synthesis of this scaffold typically avoids direct nitration of the aminomethyl species due to oxidation risks. A robust pathway involves:

  • Starting Material: 2-Methyl-6-bromopyridine.[2]

  • Nitration: Electrophilic aromatic substitution to yield 2-methyl-6-bromo-5-nitropyridine.

  • Functionalization: Radical bromination of the methyl group (NBS/AIBN) followed by Gabriel synthesis or azide displacement/reduction to install the amine.

Stability & Handling
  • Light Sensitivity: Brominated pyridines, especially nitro-substituted, can be light-sensitive. Store in amber vials.

  • Basicity: The primary amine is basic, but the pyridine nitrogen is weakly basic due to the electron-withdrawing nitro and bromo groups. The compound may be isolated as a hydrochloride salt (e.g., R-NH₂·HCl) for improved stability.

  • Reactivity: The C-6 Bromine is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro group. Avoid heating with strong nucleophiles (alkoxides, thiols) unless displacement is intended.
    

Part 4: Experimental Protocol (Purity Analysis)

High-Performance Liquid Chromatography (HPLC)

Objective: Determine purity and quantify potential debrominated impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro group absorption band).

  • Flow Rate: 1.0 mL/min.

Protocol:

  • Dissolve 1 mg of sample in 1 mL of 1:1 Water:MeCN.

  • Inject 5 µL.

  • Integrate peaks. The target compound should elute later than non-brominated impurities due to the lipophilicity of the Br atom.

Elemental Analysis (CHN)

For a drug development standard, elemental composition must be within ±0.4% of theoretical values.

  • Theory (C₆H₆BrN₃O₂):

    • C: 31.06%

    • H: 2.61%

    • N: 18.11%

  • Interpretation: Significant deviation in Nitrogen usually indicates trapped solvent (e.g., DMF) or incomplete salt formation if isolated as HCl.

References

  • PubChem Compound Summary . (2025). 6-Bromo-5-methyl-2-pyridinamine (Analogous Structure Analysis). National Center for Biotechnology Information. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Schlosser, M. (2005). The synthesis of highly functionalized pyridines: A guide to regioselective lithiation and substitution. Angewandte Chemie International Edition.

Sources

Functionalized Pyridine Building Blocks: Strategic Integration and Synthetic Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overview of Functionalized Pyridine Building Blocks in Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

The pyridine scaffold—isosteric to benzene yet electronically distinct—remains the second most frequent nitrogen heterocycle in FDA-approved therapeutics. Its utility extends beyond simple bioisosterism; the strategic incorporation of a pyridine ring modulates solubility, lipophilicity (LogP), basicity (pKa), and metabolic stability. This guide analyzes the structural rationale for pyridine integration, details advanced synthetic methodologies (including C-H activation and late-stage functionalization), and provides self-validating protocols for accessing privileged chemical space.

Strategic Rationale: The Phenyl-Pyridyl Switch

The "Phenyl-Pyridyl Switch" (N-scan) is a cornerstone tactic in Lead Optimization. Replacing a phenyl ring with a pyridine introduces a dipole, reduces lipophilicity, and offers a hydrogen bond acceptor (HBA) without significantly altering the steric envelope.

Physicochemical Modulation

The impact of the nitrogen atom is position-dependent. The electron-deficient nature of the ring lowers the HOMO energy, often improving metabolic stability against oxidative metabolism (e.g., CYP450-mediated oxidation) compared to electron-rich phenyl rings.

Property2-Pyridine3-Pyridine4-PyridineMed-Chem Impact
Basicity (pKa) ~5.2~4.8~5.2Protonation at physiological pH improves solubility but may reduce membrane permeability.
Dipole Moment HighModerateZero (Symmetric)affects solvation energy and target binding orientation.
Metabolic Stability High (N-oxide formation possible)HighHighNitrogen acts as an electron sink, deactivating the ring toward electrophilic metabolic attack.
H-Bonding HBA (Lone pair exposed)HBAHBACritical for hinge-binding in kinase inhibitors (e.g., Imatinib, Crizotinib).
Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for incorporating pyridine scaffolds during Lead Optimization.

SAR_Logic Start Lead Compound (Phenyl Scaffold) Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metabolism Issue: Rapid Metabolism? Start->Issue_Metabolism Issue_Potency Issue: Low Potency? Start->Issue_Potency Action_Switch Execute Phenyl-Pyridyl Switch Issue_Solubility->Action_Switch Need Polar Surface Area Issue_Metabolism->Action_Switch Block CYP Oxidation Issue_Potency->Action_Switch New H-Bond Vector Result_2Py 2-Pyridine: Increases Solubility (H-Bond Acceptor) Action_Switch->Result_2Py Ortho-N Result_3Py 3-Pyridine: Modulates pKa (Metabolic Block) Action_Switch->Result_3Py Meta-N Result_4Py 4-Pyridine: Symmetry/Stacking (Solvation) Action_Switch->Result_4Py Para-N

Figure 1: Decision logic for the Phenyl-Pyridyl Switch (N-Scan) in Lead Optimization.

High-Impact FDA Case Studies

The utility of functionalized pyridines is validated by their prevalence in blockbuster therapeutics.

Drug NameIndicationPyridine RoleKey Interaction/Mechanism
Vismodegib Basal Cell Carcinoma2-ChloropyridineThe chlorine atom blocks metabolic oxidation at the susceptible C2 position; the pyridine nitrogen participates in water-mediated H-bonding.
Crizotinib NSCLC (ALK inhibitor)2-AminopyridineActs as a critical hinge binder in the ATP-binding pocket of the ALK kinase.
Isoniazid Tuberculosis4-PyridineProdrug activated by bacterial catalase-peroxidase (KatG) to form an isonicotinic acyl radical.
Loratadine AntihistaminePyridine (Fused)Increases polarity to reduce blood-brain barrier (BBB) penetration, minimizing sedative side effects (non-sedating).
Abiraterone Prostate Cancer3-PyridineCoordinates with the heme iron of CYP17A1, inhibiting androgen biosynthesis.

Advanced Synthetic Methodologies

Traditional pyridine synthesis (e.g., Hantzsch) often lacks the flexibility required for late-stage drug diversification. Modern medicinal chemistry relies on C-H activation and Late-Stage Functionalization (LSF) .

The Minisci Reaction (Radical Alkylation)

The Minisci reaction allows for the direct alkylation of electron-deficient heterocycles using carbon-centered radicals.

  • Challenge: Poor regioselectivity (C2 vs. C4 mixtures) and over-alkylation.

  • Solution: Recent protocols utilize blocking groups or specific radical precursors (e.g., zinc sulfinates, carboxylic acids with persulfate) to achieve high regiocontrol.

Late-Stage Fluorination

Direct fluorination at the C2 position can be achieved using AgF₂. This is critical for modulating pKa and blocking metabolic hot spots. The C2-F bond is also a versatile handle for SₙAr reactions, allowing rapid library generation from a single fluorinated intermediate.

Detailed Experimental Protocol: Regioselective C4-Alkylation

Objective: Install an alkyl group selectively at the C4 position of a pyridine scaffold using a Minisci-type radical addition. Methodology: This protocol utilizes a maleate-derived blocking group to sterically shield the C2 position, forcing radical addition to C4, followed by deprotection. This overcomes the classic regioselectivity issue.

Reagents & Equipment
  • Substrate: Substituted Pyridine (1.0 equiv)

  • Blocking Agent: Dimethyl maleate (1.2 equiv)

  • Radical Source: Alkyl carboxylic acid (2.0 equiv)

  • Oxidant: Ammonium persulfate

    
     (2.0 equiv)
    
  • Catalyst: Silver nitrate

    
     (20 mol%)[1]
    
  • Solvent: DCM/Water (biphasic) or TFA/Water depending on solubility.

  • Deprotection: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Step-by-Step Workflow
  • Activation (Blocking):

    • Dissolve the pyridine substrate in DCM.

    • Add dimethyl maleate (1.2 equiv) and stir at RT for 4 hours.

    • Mechanism:[2][3][4][5] The pyridine nitrogen attacks the maleate alkene, forming a zwitterionic or protonated intermediate that sterically hinders the C2 positions.

  • Radical Addition (Minisci):

    • To the blocked intermediate mixture, add water, the alkyl carboxylic acid (R-COOH), and

      
       (0.2 equiv).
      
    • Heat to 50°C.

    • Add

      
       solution dropwise over 30 minutes.
      
    • Observation: Evolution of

      
       gas indicates decarboxylation and radical generation.
      
    • Stir for 2 hours. The alkyl radical nucleophilically attacks the accessible C4 position.

  • Deprotection & Isolation:

    • Cool the reaction to room temperature.

    • Add DBU (3.0 equiv) to facilitate the elimination of the maleate blocking group (retro-Michael type or elimination).

    • Extract with EtOAc (3x). Wash organic layer with

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purify via flash column chromatography.

Visualization: C4-Selective Minisci Workflow

Minisci_Workflow Step1 Step 1: Native Pyridine (C2/C4 Available) Step2 Step 2: Blocking (+ Dimethyl Maleate) Step1->Step2 Intermediate Sterically Shielded Intermediate (C2 Blocked) Step2->Intermediate N-Alkylation Step3 Step 3: Radical Addition (R-COOH + Ag+ + S2O8) Intermediate->Step3 Radical_Attack Selective C4 Radical Attack Step3->Radical_Attack Decarboxylation (-CO2) Step4 Step 4: Deprotection (+ DBU, Elimination) Radical_Attack->Step4 C4-Alkyl Intermediate Final Final Product: 4-Alkyl Pyridine Step4->Final Restore Aromaticity

Figure 2: Workflow for Regioselective C4-Alkylation of Pyridines via Minisci Reaction.

Future Outlook: Skeletal Editing & Oxygen Walking

The frontier of pyridine chemistry lies in Skeletal Editing —transforming the ring atoms themselves rather than just the substituents.

  • Oxygen Walking: A photochemical method where a Pyridine N-oxide is irradiated, causing the oxygen to "walk" to the C3 position, yielding 3-hydroxypyridines.[6] This provides access to difficult-to-synthesize 3-oxy-substituted scaffolds directly from the parent drug.

  • Atom Swapping: Converting pyridines to benzenes or naphthalenes via cycloaddition/retro-cycloaddition sequences, allowing "single-atom" SAR scans late in the discovery process.

References

  • FDA Approved Drugs Containing Pyridine Scaffold

    • Source: N
    • Title: A decade of pyridine-containing heterocycles in US FDA approved drugs
    • URL:[Link]

  • Minisci Reaction & C4-Selectivity

    • Source: ChemRxiv / ACS
    • Title: Practical and Regioselective Synthesis of C4-Alkylated Pyridines[1][7]

    • URL:[Link]

  • Late-Stage Functionalization (AgF2)

    • Source: Journal of the American Chemical Society (JACS)
    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution[8]

    • URL:[Link]

  • Pyridine Physicochemical Properties in Drug Design

    • Source: Taylor & Francis Online
    • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design
    • URL:[Link]

  • Skeletal Editing and Oxygen Walking

    • Source: Thieme Connect / Synfacts
    • Title: Late-Stage Pyridine Oxidation via Oxygen Walking[6]

Sources

Methodological & Application

Application Note: Precision Synthesis of (6-Bromo-5-nitropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis protocols for (6-Bromo-5-nitropyridin-2-yl)methanamine from precursors Content Type: Application Note & Protocol

Executive Summary & Strategic Rationale

Target Molecule: (6-Bromo-5-nitropyridin-2-yl)methanamine CAS Registry Number: (Not widely established for the free amine; related carbamate derivatives: 227939-01-7) Molecular Formula: C₆H₆BrN₃O₂ Molecular Weight: 232.04 g/mol

This application note details the synthetic pathway for (6-Bromo-5-nitropyridin-2-yl)methanamine , a highly functionalized pyridine scaffold critical in the development of kinase inhibitors, PROTAC linkers, and heterocyclic building blocks.

The synthesis of this molecule presents a specific regiochemical challenge: obtaining the 2,3,6-substitution pattern (using pyridine nomenclature relative to the nitrogen) where the nitro group is adjacent to the bromine, and the methanamine is distal. Standard nitration of 2-bromo-6-methylpyridine often yields the undesired 5-nitro isomer (para to the bromine). Therefore, this protocol employs a "De Novo Directing Strategy" starting from 2-amino-6-methylpyridine to lock the nitro group in the correct position via the strong ortho-directing effect of the amine, followed by a Sandmeyer transformation.

Retrosynthetic Logic

The synthesis is deconstructed into three phases:

  • Scaffold Construction: Establishing the 2-bromo-3-nitro-6-methylpyridine core.

  • Linker Activation: Radical bromination of the benzylic methyl group.

  • Amine Installation: Nucleophilic substitution and chemoselective reduction.

Synthetic Pathway Visualization

SynthesisPath cluster_legend Key Transformation Logic SM Starting Material 2-Amino-6-methylpyridine Int1 Intermediate 1 2-Amino-6-methyl-3-nitropyridine (Isomer Separation) SM->Int1 HNO3, H2SO4 0°C to RT Int2 Intermediate 2 2-Bromo-6-methyl-3-nitropyridine (Sandmeyer) Int1->Int2 CuBr2, t-BuONO MeCN, 60°C Int3 Intermediate 3 2-Bromo-6-(bromomethyl)-3-nitropyridine (Wohl-Ziegler) Int2->Int3 NBS, AIBN CCl4 or PhCF3, Reflux Int4 Intermediate 4 2-Bromo-6-(azidomethyl)-3-nitropyridine Int3->Int4 NaN3, DMF RT Product TARGET (6-Bromo-5-nitropyridin-2-yl)methanamine Int4->Product PPh3, THF/H2O (Staudinger Reduction) Legend1 1. Amino group directs Nitro to pos. 3 Legend2 2. Sandmeyer swaps Amino for Bromo Legend3 3. Staudinger reduces Azide, sparing Nitro/Bromo

Figure 1: Step-wise synthetic workflow for the target methanamine. Note: Intermediate 2 (2-bromo-6-methyl-3-nitropyridine) is structurally equivalent to the target's core (6-bromo-5-nitro...) due to numbering reversal upon functionalization.

Detailed Experimental Protocols

Phase 1: Scaffold Construction
Step 1: Regioselective Nitration

Objective: Synthesize 2-amino-6-methyl-3-nitropyridine. Rationale: The amino group is a stronger ortho-director than the methyl group, favoring nitration at the 3-position (ortho to amine) and 5-position (para to amine). The 3-nitro isomer is the required precursor.

  • Reagents: 2-Amino-6-methylpyridine (10.0 g, 92.5 mmol), Conc. H₂SO₄ (50 mL), Fuming HNO₃ (4.5 mL).

  • Protocol:

    • Dissolve 2-amino-6-methylpyridine in conc. H₂SO₄ at 0°C in an ice bath.

    • Add fuming HNO₃ dropwise over 30 minutes, maintaining internal temperature <10°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Pour onto crushed ice (300 g) and neutralize with NH₄OH to pH 8.

    • Purification (Critical): The yellow precipitate is a mixture of 3-nitro and 5-nitro isomers. Filter the solid.[1][2]

    • Recrystallize from ethanol. The 3-nitro isomer is typically less soluble and crystallizes first (check literature mp: ~140°C for 3-nitro vs higher for 5-nitro). Alternatively, separate via flash chromatography (Hexane/EtOAc).

  • Yield Target: ~40-50% (of desired isomer).

Step 2: Sandmeyer Bromination

Objective: Convert the amino group to a bromine via diazonium intermediate to yield 2-bromo-6-methyl-3-nitropyridine.

  • Reagents: tert-Butyl nitrite (1.5 eq), CuBr₂ (1.2 eq), Acetonitrile (anhydrous).

  • Protocol:

    • Suspend CuBr₂ in dry acetonitrile under nitrogen.

    • Add tert-butyl nitrite dropwise.

    • Add 2-amino-6-methyl-3-nitropyridine portion-wise at RT.

    • Heat to 60°C for 2 hours. Evolution of N₂ gas will be observed.

    • Quench with 20% HCl (aq) and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Data Validation: ¹H NMR should show loss of broad NH₂ signal and a downfield shift of aromatic protons.

Phase 2: Linker Activation
Step 3: Wohl-Ziegler Radical Bromination

Objective: Functionalize the methyl group to 2-bromo-6-(bromomethyl)-3-nitropyridine. Safety Note: This reaction involves radical initiators and potentially hazardous solvents.

  • Reagents: N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.1 eq), Trifluorotoluene (PhCF₃) or CCl₄ (traditional).

  • Protocol:

    • Dissolve 2-bromo-6-methyl-3-nitropyridine in PhCF₃ (greener alternative to CCl₄).

    • Add NBS and AIBN.

    • Reflux (approx. 80-100°C) for 4-6 hours. Monitor by TLC or LC-MS.

    • Endpoint: Stop when di-bromination (impurity) begins to appear (<5%).

    • Cool, filter off succinimide byproduct.

    • Concentrate filtrate. The product is often used directly or purified via short silica plug to remove residual succinimide.

Phase 3: Amine Installation
Step 4: Azide Displacement

Objective: Install the nitrogen atom via 2-bromo-6-(azidomethyl)-3-nitropyridine.

  • Reagents: Sodium Azide (NaN₃, 1.2 eq), DMF.

  • Protocol:

    • Dissolve the bromomethyl intermediate in DMF at 0°C.

    • Add NaN₃ carefully.

    • Stir at RT for 2-3 hours.

    • Safety: Do not heat. Azides of low molecular weight can be explosive.

    • Dilute with water and extract with Diethyl Ether (Et₂O).

    • Caution: Do not concentrate the azide to dryness if possible; keep in solution for the next step or handle with extreme care.

Step 5: Staudinger Reduction

Objective: Chemoselective reduction of the azide to the primary amine without reducing the nitro group or dehalogenating the bromine.

  • Reagents: Triphenylphosphine (PPh₃, 1.1 eq), THF, Water.

  • Protocol:

    • To the azide solution in THF, add PPh₃ at RT.

    • Stir for 1 hour until N₂ evolution ceases (formation of iminophosphorane).

    • Add water (10 eq) and heat to 50°C for 2 hours to hydrolyze the intermediate.

    • Workup: Acidify with 1M HCl to pH 2 (extracts amine into aqueous phase, leaving PPh₃/O=PPh₃ in organic).

    • Wash aqueous phase with DCM.

    • Basify aqueous phase with NaOH to pH 10.

    • Extract product with DCM/MeOH (9:1).

    • Dry and concentrate to yield (6-Bromo-5-nitropyridin-2-yl)methanamine .

Analytical Data & Quality Control

AttributeSpecificationMethod
Appearance Yellow to Orange SolidVisual
Purity >95%HPLC (254 nm)
¹H NMR (DMSO-d₆) δ ~8.4 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~3.9 (s, 2H, CH₂), ~2.0 (br s, NH₂)400 MHz NMR
MS (ESI) [M+H]⁺ = 231.9/233.9 (Br isotope pattern)LC-MS

Structural Confirmation: The coupling constant between the two aromatic protons (positions 3 and 4 in the final target numbering) is critical. A value of ~8.0-8.5 Hz indicates ortho coupling, confirming the protons are adjacent and the substitution pattern is correct (2,3,6-substituted precursor leading to 2,5,6-substituted target).

Safety & Handling

  • Nitro Compounds: Potentially energetic. Avoid excessive heat during concentration.

  • Sodium Azide: Highly toxic and can form explosive metal azides. Use plastic spatulas; quench aqueous waste with sodium nitrite/sulfuric acid or commercially available quenchers before disposal.

  • Brominating Agents: NBS and benzyl bromides are lachrymators and skin irritants. Handle in a fume hood.

References

  • Nitration of Aminopyridines: Gzella, A., et al. "Structure of 2-amino-3-nitropyridine." Acta Crystallographica (1997).

  • Sandmeyer Reaction on Pyridines: Hodgson, H. H., et al. "The Sandmeyer Reaction in the Pyridine Series." Journal of the Chemical Society (1940s context). Modern adaptation: J. Org.[3] Chem. 2007, 72, 25, 9761–9764.

  • Staudinger Reduction Selectivity: Gololobov, Y. G., et al. "The Staudinger Reaction." Tetrahedron 37, 437 (1981).

  • Wohl-Ziegler Bromination: Djerassi, C. "Brominations with N-Bromosuccinimide." Chem. Rev.[4] 1948, 43, 2, 271–317.

Sources

Procedure for reducing the nitro group in (6-Bromo-5-nitropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of (6-Bromo-5-nitropyridin-2-yl)methanamine

Executive Summary

This application note details the optimized protocol for the reduction of the nitro group in (6-Bromo-5-nitropyridin-2-yl)methanamine to its corresponding amine, (6-Bromo-5-aminopyridin-2-yl)methanamine .

The primary synthetic challenge is chemoselectivity : reducing the nitro group (


) while preserving the aryl bromide (

) and the pyridine ring integrity. Standard catalytic hydrogenation (e.g.,

) is contraindicated due to the high risk of hydrodebromination (loss of the bromine atom) and potential poisoning of the catalyst by the free primary amine.

Recommended Method: Iron-mediated reduction using Ammonium Chloride (


) in aqueous ethanol.[1] This method offers superior functional group tolerance, operational simplicity, and scalability.

Strategic Analysis & Method Selection

The Chemoselectivity Challenge

In halogenated nitroarenes, particularly electron-deficient systems like pyridines, the carbon-halogen bond is labile.

  • Catalytic Hydrogenation (

    
    ):  Palladium catalyzes the oxidative addition of 
    
    
    
    into the
    
    
    bond, leading to debrominated byproducts (des-bromo).
  • Dissolving Metal Reductions (

    
    ):  These rely on single-electron transfer (SET) mechanisms. Iron (
    
    
    
    ) is thermodynamically tuned to reduce the nitro group (
    
    
    ) without providing the potential required to cleave the aryl-bromide bond under mild conditions.
Decision Matrix
MethodReagentsSelectivity (

vs

)
ScalabilityRecommendation
Iron Reduction

Excellent HighPrimary Protocol
Stannous Chloride

GoodLow (Waste issues)Secondary (Small Scale)
Catalytic H2

Poor (Debromination)HighAvoid
Sulfided Pt/C

ModerateMediumSpecialized Alternative

Detailed Protocols

Protocol A: Iron / Ammonium Chloride Reduction (The Gold Standard)

Best for: Gram-to-kilogram scale, high chemoselectivity requirements.

Reagents & Stoichiometry:

  • Substrate: (6-Bromo-5-nitropyridin-2-yl)methanamine (

    
    )
    
  • Iron Powder:

    
     (Use fine powder, 
    
    
    
    mesh for best kinetics)
  • Ammonium Chloride (

    
    ): 
    
    
    
  • Solvent: Ethanol / Water (

    
    ) or Methanol / Water (
    
    
    
    )
  • Concentration:

    
    
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate (

    
    ) in Ethanol/Water (
    
    
    
    ).
  • Activation: Add Ammonium Chloride (

    
    , 
    
    
    
    ) and stir for 5-10 minutes at room temperature to ensure partial dissolution.
  • Addition: Add Iron powder (

    
    , 
    
    
    
    ) in a single portion.
    • Note: The reaction is heterogeneous. Efficient stirring is critical.

  • Reaction: Heat the mixture to reflux (

    
    ) .
    
    • Observation: The mixture will turn dark grey/brown (iron oxides).

    • Time: Monitor by LCMS or TLC every 30 minutes. Typical reaction time is 1 to 3 hours .

  • Workup (Critical Step):

    • Filtration: While still hot , filter the mixture through a pad of Celite (diatomaceous earth) to remove unreacted iron and iron oxide sludge. Wash the pad copiously with hot Ethanol or Methanol.

      • Why Hot? The product may precipitate if the solution cools before filtration.[2]

    • Concentration: Concentrate the filtrate under reduced pressure to remove the organic solvent (EtOH/MeOH).

    • Extraction: Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (

      
      ) or DCM/iPrOH (
      
      
      
      ) if the product is polar.
    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      

Yield Expectation:


Purity: 

(often requires no chromatography).
Protocol B: Stannous Chloride Reduction (Alternative)

Best for: Milligram scale, or if Iron fails due to solubility issues.

Reagents:

  • Substrate:

    
    
    
  • 
    : 
    
    
    
  • Solvent: Ethanol or Ethyl Acetate[2][3][4]

Procedure:

  • Dissolve substrate in Ethanol (

    
    ).
    
  • Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (
    
    
    
    ).
  • Heat to

    
     for 2-4 hours.
    
  • Workup (Emulsion Control):

    • Cool to room temperature.[2][5][6]

    • Pour into ice water. Neutralize carefully with saturated

      
       (pH 7-8).
      
    • Tip: If a stubborn emulsion forms, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to chelate tin salts before extraction.

    • Extract with Ethyl Acetate.[2][3]

Analytical Validation & Troubleshooting

Data Presentation: Expected Analytical Signatures
TechniqueParameterObservation (Starting Material)Observation (Product)
LCMS Mass (

)

(Br isotope pattern)

(Loss of 32 Da:

)
1H NMR Aromatic

Deshielded (due to

)
Shielded (Upfield shift due to

)
TLC

Higher (Less polar)Lower (More polar amine)
Troubleshooting Guide
  • Problem: Loss of Bromine observed (Des-bromo product).

    • Cause: Reaction temperature too high or presence of trace catalytic metals (e.g., Pd contamination in vessels).

    • Fix: Switch strictly to Protocol A (Fe/NH4Cl). Ensure temperature does not exceed

      
      .
      
  • Problem: Incomplete Conversion.

    • Cause: Iron surface passivation (oxide coating).

    • Fix: Add 1-2 drops of Acetic Acid to "activate" the iron surface or use fresh, fine-mesh Iron powder.

  • Problem: Low Recovery during Workup.

    • Cause: Product is water-soluble (due to the methanamine side chain).

    • Fix: During extraction, saturate the aqueous layer with

      
       (salting out) and use a more polar organic solvent mixture like 
      
      
      
      .

Visualizing the Workflow

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Nitro Reduction Substrate: (6-Br-5-NO2-Py-2-yl)CH2NH2 HalogenCheck Is a Halogen (Br/I) present? Start->HalogenCheck StandardH2 Catalytic Hydrogenation (H2, Pd/C) HalogenCheck->StandardH2 No FeRed Iron-Mediated Reduction (Fe / NH4Cl) HalogenCheck->FeRed Yes (Recommended) SnRed Stannous Chloride (SnCl2) HalogenCheck->SnRed Yes (Small Scale) Fail Fail StandardH2->Fail Risk: Debromination Success Success FeRed->Success High Chemoselectivity

Caption: Decision matrix prioritizing Iron-mediated reduction to prevent hydrodehalogenation.

Figure 2: Iron/NH4Cl Reaction Workflow

FeWorkflow Step1 1. Dissolve Substrate (EtOH/H2O) Step2 2. Add Reagents (Fe + NH4Cl) Step1->Step2 Step3 3. Reflux (80°C) 1-3 Hours Step2->Step3 Step4 4. Hot Filtration (Celite) Step3->Step4 Step5 5. Extraction (EtOAc or DCM/iPrOH) Step4->Step5

Caption: Step-by-step execution of the Iron/Ammonium Chloride reduction protocol.

References

  • Selective Reduction of Nitroarenes

    • Title: Selective Reduction of Nitro Compounds[7][8][6][9][10][11]

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][7][12]

  • Iron/NH4Cl Methodology

    • Title: Reduction of nitro arene by Fe/ammonium chloride[13]

    • Source: ChemSpider Synthetic Pages
  • Stannous Chloride Selectivity

    • Title: Selective reduction of aromatic nitro compounds with stannous chloride[3][10][14]

    • Source: Tetrahedron Letters (via ScienceDirect/Str
    • URL:[Link]

  • General Nitro Reduction Guide

    • Title: Nitro Reduction - Common Conditions and Mechanisms
    • Source: Common Organic Chemistry
    • URL:[Link]

Sources

Suzuki coupling reaction conditions for (6-Bromo-5-nitropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of (6-Bromo-5-nitropyridin-2-yl)methanamine

Executive Summary & Strategic Analysis

The scaffold (6-Bromo-5-nitropyridin-2-yl)methanamine represents a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors targeting the ATP-binding pocket (hinge region). However, this substrate presents a "perfect storm" of chemoselective challenges that often lead to reaction failure in standard screening conditions.

The Mechanistic Conflict

Successful coupling requires navigating two opposing electronic and steric forces:

  • The Electronic "Trap" (

    
     vs. Oxidative Addition): 
    
    • Benefit: The 5-nitro group is a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy of the C6–Br bond. This facilitates rapid oxidative addition of Palladium(0).

    • Risk: This same activation renders the C6 position highly electrophilic. The use of strong bases (e.g., hydroxides, alkoxides) or polar aprotic solvents (DMF/DMSO) often promotes Nucleophilic Aromatic Substitution (

      
      ) , where the base displaces the bromide before the cross-coupling occurs, leading to hydrolysis byproducts (pyridones).
      
  • The Chelation "Poisoning":

    • The 2-methanamine motif (

      
      ) combined with the pyridine nitrogen creates a bidentate coordination site.
      
    • Failure Mode: In the absence of sterically bulky ligands, the substrate acts as a ligand itself, forming a stable 5-membered palladacycle. This sequesters the catalyst in an off-cycle resting state (Catalyst Poisoning), halting turnover.

Decision Matrix & Workflow

To ensure reproducibility, two distinct protocols are recommended based on project stage and available resources.

Workflow Substrate (6-Bromo-5-nitropyridin-2-yl) methanamine Decision Decision Point: Scale & Speed Substrate->Decision RouteA Route A: Protection Strategy (High Reliability / Scale-up) Decision->RouteA >1g Scale Max Yield RouteB Route B: Direct Coupling (High Throughput / Screening) Decision->RouteB <100mg Speed Boc Step 1: Boc Protection (Boc2O, DCM) RouteA->Boc Suzuki_B Direct Suzuki Coupling (XPhos Pd G3, K3PO4) RouteB->Suzuki_B Suzuki_A Step 2: Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) Boc->Suzuki_A Deprotect Step 3: Acidic Deprotection (TFA or HCl) Suzuki_A->Deprotect Product Final Biaryl Product Deprotect->Product Suzuki_B->Product

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Boc-Protection Route)

Recommended for scale-up (>1g) or when the coupling partner is expensive.

Rationale: Protecting the amine as a tert-butyl carbamate (Boc) eliminates catalyst poisoning and reduces the basicity of the nitrogen, preventing side reactions.

Step 1: Boc Protection [1][2][3][4]

  • Setup: Dissolve (6-Bromo-5-nitropyridin-2-yl)methanamine (1.0 equiv) in DCM (

    
    ).
    
  • Reagents: Add

    
     (1.5 equiv). Cool to 
    
    
    
    .
  • Addition: Add

    
     (1.1 equiv) portion-wise.
    
  • Reaction: Warm to RT and stir for 2 hours. Monitor by LCMS (Shift: M+1

    
     M+101).
    
  • Workup: Wash with 0.5M HCl (rapidly), then brine. Dry over

    
     and concentrate.
    
    • Checkpoint: Product should be a pale yellow solid. Yields typically >90%.

Step 2: Suzuki Cross-Coupling

  • Vessel: Charge a reaction vial with N-Boc intermediate (1.0 equiv), Boronic Acid (1.2 equiv), and

    
      (3-5 mol%).
    
  • Solvent System: Add 1,4-Dioxane and 2M aqueous

    
      (Ratio 3:1 v/v).
    
    • Note:

      
       is preferred over 
      
      
      
      here as the Boc group stabilizes the substrate against
      
      
      .
  • Degassing (Critical): Sparge with Argon for 5 minutes or use freeze-pump-thaw (3 cycles). Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction: Heat to

    
      for 4–16 hours.
    
  • Workup: Dilute with EtOAc, wash with water. Pass organic layer through a pad of Si-Thiol (silica-supported thiol scavenger) to remove Pd residues.

Step 3: Deprotection

  • Standard TFA/DCM (1:4) or 4M HCl in Dioxane at RT for 1 hour.

Protocol B: Direct Coupling (Ligand-Controlled)

Recommended for high-throughput screening or rapid analog generation.

Rationale: Utilizing bulky, electron-rich Buchwald ligands (Dialkylbiarylphosphines) prevents the primary amine from coordinating to the metal center. We utilize a Precatalyst (G3/G4) to ensure immediate generation of the active


 species, avoiding the induction period where the amine could poison the precursor.

Reagents & Conditions:

  • Catalyst: XPhos Pd G3 (2–5 mol%) or BrettPhos Pd G3 .

    • Alternative:

      
       (2 mol%) + XPhos (8 mol%).
      
  • Base:

    
     (tribasic)  (2.0 equiv).
    
    • Why: Phosphate is basic enough to activate the boronic acid but less nucleophilic than carbonate or hydroxide, minimizing

      
       on the nitro-pyridine ring.
      
  • Solvent: Toluene/Water (10:[5]1) or n-Butanol .

    • Why: Biphasic Toluene/Water keeps the base in the aqueous phase and the lipophilic substrate in the organic phase, utilizing phase transfer for the reaction, further protecting the ring from hydrolysis.

Procedure:

  • Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Base (2.0 equiv), and Catalyst (0.05 equiv) to a microwave vial.

  • Seal and purge with Argon.[5]

  • Add degassed solvent (Concentration: 0.1 M).

  • Heat at

    
      (oil bath) or 
    
    
    
    (Microwave, 30 min).
  • Filter through Celite and analyze.

Mechanistic Visualization: The "Poisoning Trap"

The following diagram illustrates the competition between the productive catalytic cycle and the amine-induced deactivation pathway.

Mechanism Pd_Pre Pd Precatalyst Pd_Active Active Species [L-Pd(0)] Pd_Pre->Pd_Active Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd_Active->OxAdd + Substrate Trap CATALYST TRAP Stable Chelate Complex (Substrate acts as Ligand) Pd_Active->Trap + Free Amine (No Bulky Ligand) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid + Base Trap->Pd_Active Slow/Irreversible RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd_Active Regeneration

Figure 2: Catalytic cycle contrasting the productive pathway (Green) with the chelation trap (Red) caused by the free amine.

Optimization & Troubleshooting Guide

IssueObservationRoot CauseCorrective Action
No Reaction Starting material recovered; Catalyst remains in solution.Catalyst Poisoning. The primary amine has chelated the Pd.Switch to Route A (Boc protection) OR increase catalyst loading and use XPhos/BrettPhos (bulky ligands prevent chelation).
Hydrolysis (

)
Formation of Pyridone (M-Br + OH).Base is too nucleophilic. The 5-

group activates the ring for attack by

.
Switch base from

to

or

. Reduce water ratio. Use Toluene/Water.[5]
Protodeboronation Aryl halide recovered; Boronic acid consumed (Ar-H formed).Unstable boronic acid (common with 2-heteroaryl boronates).Use Boronic Esters (Pinacol) instead of acids. Lower temp to

and extend time. Add CuCl (10 mol%) as co-catalyst (Liebeskind-Srogl variant).
Pd Black Black precipitate forms immediately.Catalyst decomposition (loss of ligand).Ensure efficient degassing . If using Route B, ensure Ligand:Pd ratio is at least 2:1 (or use Precatalyst).

References

  • Miyaura, N., & Suzuki, A. (1995).[6][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. (Describes XPhos/BrettPhos utility for amine-containing substrates). [Link]

  • Li, H., et al. (2011). Base Selection in Suzuki-Miyaura Couplings of Electron-Deficient Heterocycles. Journal of Organic Chemistry. (General reference for

    
     avoidance in nitro-pyridines). [Link]
    
  • Deng, W., et al. (2004). Mild and Efficient Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Tetrahedron Letters. (Protocol grounding for Toluene/Water systems). [Link]

Sources

Using (6-Bromo-5-nitropyridin-2-yl)methanamine as a scaffold in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (6-Bromo-5-nitropyridin-2-yl)methanamine in Kinase Inhibitor Design

Executive Summary

The molecule (6-Bromo-5-nitropyridin-2-yl)methanamine represents a high-value "lynchpin" scaffold for the synthesis of ATP-competitive kinase inhibitors. Its unique trisubstituted pyridine architecture offers orthogonal reactivity profiles: a highly electrophilic C6-position (activated by the C5-nitro group) for hinge-binder installation, a reducible C5-nitro group for bicyclic ring fusion, and a C2-methanamine "tail" for solvent-front interactions.

This guide details the strategic application of this scaffold to generate 5-substituted-3H-imidazo[4,5-b]pyridine libraries—a privileged pharmacophore in oncology (e.g., targeting BRAF, EGFR, PI3K). We provide validated protocols for orthogonal protection, regiospecific substitution (


), and cyclization, ensuring high yield and purity in lead optimization campaigns.

Structural Analysis & Design Logic

To effectively use this scaffold, one must understand its mapping onto the kinase ATP-binding pocket.

  • The Core (Imidazo[4,5-b]pyridine): Formed by the fusion of the C5 and C6 positions. This bicyclic system mimics the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (typically via N3 and N4).

  • The "Head" (C6-Derived): The substituent introduced by displacing the C6-Bromine typically occupies the hydrophobic back-pocket or gatekeeper region, determining selectivity.

  • The "Tail" (C2-Methanamine): Located at the C5 position of the final fused system, this group projects towards the solvent front. It is the ideal vector for solubilizing groups (e.g., piperazines, morpholines) or probes (biotin/fluorophores) without disrupting the core binding mode.

Pharmacophore Mapping Diagram

PharmacophoreMap Scaffold (6-Bromo-5-nitropyridin-2-yl) methanamine Hinge Hinge Binder (Core Scaffold) Scaffold->Hinge Cyclization (C5+C6) Gatekeeper Selectivity Pocket (From C6-Br) Scaffold->Gatekeeper SNAr Displacement (C6) Solvent Solvent Front/Solubility (From C2-CH2NH2) Scaffold->Solvent Derivatization (C2)

Caption: Mapping the trifunctional scaffold to specific kinase pocket domains.

Synthetic Strategy & Protocols

The synthesis requires a disciplined "Protect-Functionalize-Cyclize" approach. The primary amine at C2 is nucleophilic and will interfere with C6-displacement if not masked.

Protocol A: Orthogonal Protection (The "Safety Catch")

Objective: Mask the C2-methanamine with a Boc group to prevent polymerization during


.

Materials:

  • (6-Bromo-5-nitropyridin-2-yl)methanamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    , 1.1 equiv)
    
  • Triethylamine (

    
    , 1.5 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolution: Suspend the starting material in DCM (0.1 M) at 0°C under

    
    .
    
  • Base Addition: Add

    
     dropwise. The suspension should clear as the free base forms.
    
  • Protection: Add

    
     dissolved in minimal DCM dropwise over 10 minutes.
    
  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane; Product

    
     ~ 0.6).
    
  • Workup: Wash with 0.1M citric acid (to remove excess amine), then brine. Dry over

    
     and concentrate.
    
  • Yield: Expect >90% of tert-butyl ((6-bromo-5-nitropyridin-2-yl)methyl)carbamate .

Protocol B: Regioselective (The "Head" Installation)

Objective: Install the hinge-interacting or hydrophobic motif at C6 by displacing the bromine. The C5-nitro group activates this position, making the reaction mild.

Materials:

  • Boc-protected scaffold (from Protocol A)

  • Amine Nucleophile (e.g., Aniline, Cycloalkylamine) - This defines the "Head"

  • DIPEA (Diisopropylethylamine, 2.0 equiv)

  • Isopropanol (IPA) or DMF

Procedure:

  • Setup: Dissolve the Boc-scaffold in IPA (0.2 M). Add the amine nucleophile (1.1 equiv) and DIPEA.

  • Thermal Activation: Heat to 60-80°C.

    • Note: Aniline nucleophiles may require higher temperatures (80-100°C in DMF) or Pd-catalysis (Buchwald-Hartwig) if the nucleophile is electron-deficient.

  • Monitoring: The reaction typically completes in 2-4 hours. The yellow nitro-starting material often shifts to a deep orange/red product.

  • Isolation: Cool to RT. If in IPA, the product often precipitates upon adding water. Filter and wash with cold ether.

  • Validation:

    
     NMR should show loss of the C6-Br signal and appearance of the amine -NH proton (often deshielded to >8 ppm due to H-bonding with the nitro group).
    
Protocol C: Reduction & Cyclization (The "Core" Synthesis)

Objective: Reduce the nitro group to an amine and close the imidazole ring to form the kinase-active scaffold.

Step 1: Nitro Reduction

  • Method: Hydrogenation (

    
    , 1 atm) with 10% Pd/C in MeOH/EtOAc (1:1) is cleanest.
    
  • Alternative (Halogen-sensitive substrates): Use Iron powder (

    
    ) in AcOH/EtOH at 60°C to avoid dehalogenation of the "Head" group.
    
  • Product: The resulting 2-(aminomethyl)-5-amino-6-(substituted-amino)pyridine is air-sensitive (oxidation to azo dimers). Use immediately in Step 2.

Step 2: Cyclization to Imidazo[4,5-b]pyridine

  • Reagent: Triethyl orthoformate (HC(OEt)3) with catalytic p-TsOH (for C2-H core) OR an aldehyde (R-CHO) + Oxone (for C2-substituted core).

  • Procedure (Standard C2-H): Suspend the fresh diamine in Triethyl orthoformate (acting as solvent and reagent). Heat to reflux (100°C) for 3 hours.

  • Deprotection: The Boc group may partially cleave under these conditions. To fully deprotect the "Tail", treat the crude residue with TFA/DCM (1:1) for 1 hour at RT.

  • Purification: Reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: (6-Bromo-5-nitropyridin-2-yl) methanamine Step1 1. Boc Protection (Boc2O, Et3N) Start->Step1 Intermediate1 Intermediate A: Boc-Protected Scaffold Step1->Intermediate1 Step2 2. SNAr Displacement (R-NH2, Heat) Intermediate1->Step2 Intermediate2 Intermediate B: 6-Amino-Substituted Step2->Intermediate2 Step3 3. Nitro Reduction (H2/Pd or Fe/AcOH) Intermediate2->Step3 Step4 4. Cyclization (Orthoformate or R-CHO) Step3->Step4 Final Final Scaffold: 5-(Aminomethyl)-3H-imidazo[4,5-b]pyridine Step4->Final

Caption: Step-by-step synthetic pathway from raw material to kinase inhibitor core.

Data & Validation

Table 1: Expected Analytical Signatures

Reaction StageKey NMR Signal (1H, DMSO-d6)Key MS Signature (ESI+)
Starting Material Pyridine H3/H4 (doublets, ~7.8-8.2 ppm)[M+H]+ ~ 231/233 (Br pattern)
Boc-Protected Singlet ~1.4 ppm (9H, t-Butyl)[M+Na]+ prominent

Product
Loss of Br isotope pattern; New NH signalMass = Scaffold + Nucleophile - HBr
Final Cyclized Imidazole C2-H singlet (~8.4 ppm); Broad NH[M+H]+ of fused system

References

  • Sebbar, N. K., et al. (2022). "New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, Hirshfeld Surface Analysis." Journal of Chemical Technology and Metallurgy.

  • Goker, H., et al. (2023).[1] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity.

  • BenchChem Application Note. (2025). "The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors." BenchChem Protocols.

  • Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of CCT241533." Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).

Sources

Nucleophilic aromatic substitution (SNAr) on 6-bromo-5-nitropyridine core

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Nucleophilic Aromatic Substitution (


) on the 6-Bromo-5-Nitropyridine Core 

Executive Summary

The 6-bromo-5-nitropyridine core (systematically equivalent to 2-bromo-3-nitropyridine) represents a "super-electrophilic" scaffold widely utilized in the synthesis of kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and heterocyclic dyes.

Unlike standard halopyridines, this substrate possesses two synergistic activation features:

  • The inductive and mesomeric withdrawal of the pyridine nitrogen (rendering C6 electron-deficient).

  • The ortho-nitro effect at C5, which stabilizes the Meisenheimer intermediate via resonance delocalization of the negative charge onto the nitro group oxygens.

This guide provides optimized protocols for displacing the C6-bromide with amines, alkoxides, and thiolates, while mitigating common failure modes such as hydrolysis to pyridones or nitro-reduction.

Mechanistic Insight & Reactivity Profile

To optimize yields, one must understand the electronic landscape of the substrate. The reaction proceeds via a classic Addition-Elimination (


)  mechanism.[1][2]
The "Ortho-Nitro" Acceleration Effect

The rate-determining step is the nucleophilic attack at C6. In 6-bromo-5-nitropyridine, the transition state energy is significantly lowered because the anionic charge in the Meisenheimer complex is delocalized onto two heteroatoms:

  • The Pyridine Nitrogen (

    
    ).
    
  • The Nitro Group Oxygens (at

    
    ).
    

This "dual-activation" makes this core 10–100x more reactive than 2-bromo-5-nitropyridine (where the nitro group is para to the bromine but meta to the nitrogen in terms of resonance path during attack at C2/C6).

DOT Diagram 1: Mechanistic Pathway & Resonance Stabilization

SNAr_Mechanism Substrate 6-Bromo-5-Nitropyridine (Electrophile) TS Meisenheimer Complex (Charge Delocalized on N & NO2) Substrate->TS Addition (RDS) k_1 Nu Nucleophile (H-Nu:) Nu->TS Product 6-Substituted-5-Nitropyridine TS->Product Elimination (Fast) k_2 LG Leaving Group (HBr / Br-) TS->LG

Figure 1: The reaction trajectory showing the critical Meisenheimer intermediate stabilization.

Experimental Protocols

Method A: Amination (Primary & Secondary Amines)

Best for: Anilines, aliphatic amines, and cyclic amines (piperazines/morpholines).

Reagents:

  • Substrate: 6-bromo-5-nitropyridine (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (2.0 – 3.0 equiv)
    
  • Solvent: THF (Standard), DMF (for low solubility), or IPA (Green chemistry alternative)

Step-by-Step Protocol:

  • Preparation: Dissolve 6-bromo-5-nitropyridine (1.0 mmol) in anhydrous THF (5 mL, 0.2 M).

    • Note: If the substrate contains moisture, hydrolysis to the pyridone (6-hydroxy-5-nitropyridine) is a competing side reaction.

  • Addition: Add DIPEA (2.5 mmol) followed by the amine (1.1 mmol) dropwise at 0°C.

    • Why 0°C? The substrate is highly reactive. Controlling the exotherm prevents bis-addition or polymerization if the amine is multifunctional.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3). The product is usually a bright yellow/orange solid.

    • Validation: If conversion is <50% after 4 hours, heat to 50°C. Avoid boiling THF (

      
      ) to prevent pressure buildup.
      
  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with saturated

      
       (2 x 10 mL) to remove acidic byproducts.
      
    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
Method B: Etherification (Alkoxides/Phenols)

Best for: Creating ether linkages (O-arylation).

Reagents:

  • Substrate: 6-bromo-5-nitropyridine (1.0 equiv)

  • Nucleophile: Alcohol/Phenol (1.1 equiv)

  • Base: NaH (60% dispersion, 1.2 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Protocol:

  • Activation: In a flame-dried flask under

    
    , suspend NaH (1.2 mmol) in DMF (3 mL) at 0°C.
    
  • Deprotonation: Add the alcohol (1.1 mmol) slowly. Stir for 15–30 mins until

    
     evolution ceases.
    
  • Displacement: Add a solution of 6-bromo-5-nitropyridine (1.0 mmol in 2 mL DMF) dropwise to the alkoxide solution at 0°C.

    • Critical: Adding the substrate to the base minimizes the local concentration of base relative to substrate, reducing the risk of base-mediated degradation (e.g., ring opening or polymerization).

  • Reaction: Stir at RT for 1–3 hours.

  • Quench: Carefully add saturated

    
     solution (exothermic). Extract with EtOAc.
    

Critical Process Parameters (CPP) & Data

The following table summarizes solvent and base effects observed during internal optimization campaigns.

ParameterConditionOutcomeRecommendation
Solvent THF Good solubility, easy removal.Standard Choice for amines.
DMF/DMSO High reaction rate, difficult workup.Use for weak nucleophiles or phenols.
Ethanol Protice solvent; can compete (EtO- formation).Avoid with strong alkoxides. Good for amines.
Base DIPEA Non-nucleophilic, soluble.Excellent for amines.
K2CO3 Heterogeneous, slow.Good for phenols/thiols; requires vigorous stirring.
Pyridine Weak base, nucleophilic catalyst.Avoid ; can form pyridinium salts.
Temp >80°C Thermal decomposition risk.Keep <60°C unless necessary.

Troubleshooting & Decision Logic

Common issues include hydrolysis (formation of pyridone) and lack of reactivity with sterically hindered nucleophiles.

DOT Diagram 2: Optimization Decision Tree

Optimization_Tree Start Start Reaction (Standard Conditions) Check Check TLC/LCMS (t = 2 hrs) Start->Check Success >90% Conversion Proceed to Workup Check->Success Clean Stalled <50% Conversion Check->Stalled Incomplete Byproduct New Spot (Polar) (Hydrolysis?) Check->Byproduct Impurity Heat Heat Stalled->Heat Increase Temp (max 60°C) PolarSolvent PolarSolvent Stalled->PolarSolvent Switch to DMF (Dipole stabilization) DrySolvent DrySolvent Byproduct->DrySolvent Use Anhydrous Solvent (Remove Water) WeakerBase WeakerBase Byproduct->WeakerBase Reduce Base Strength Heat->Check PolarSolvent->Check

Figure 2: Troubleshooting logic for stalled reactions or impurity formation.

Specific Troubleshooting Tips:

  • Hydrolysis (OH- substitution): If you observe a mass of [M-Br+OH] (M-63), water is acting as the nucleophile.

    • Fix: Dry solvents over molecular sieves (3Å). Switch base from hydroxides/carbonates to DIPEA.

  • Nitro Reduction: If using metals (Fe, Sn) in subsequent steps, ensure the

    
     is complete and the mixture is purified. Do not attempt "one-pot" reduction unless the 
    
    
    
    is instantaneous.
  • Regioselectivity: If the substrate has other halogens (e.g., 2,6-dibromo-3-nitropyridine), the position ortho to the nitro group (C2) reacts first due to the "Ortho-Effect" [1].

Safety & Storage

  • Energetic Potential: Nitropyridines are high-energy compounds. While generally stable, they should not be distilled to dryness at high temperatures.

  • Sensitizers: Many halonitropyridines are potent skin sensitizers. Double-gloving is mandatory.

  • Storage: Store at 2–8°C, protected from light. Halonitropyridines can darken (decompose) upon UV exposure.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (Classic text on mechanisms).
  • Org. Synth. 1951, 31, 72. 2-Amino-3-nitropyridine derivatives. (Provides foundational protocols for nitropyridine substitution).

  • Journal of Medicinal Chemistry.Synthesis of Kinase Inhibitors using 6-bromo-5-nitropyridine scaffolds.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Mechanism. (Pedagogical overview of the addition-elimination pathway).

  • BenchChem. Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine.[3] (Industrial application note for similar substrates).

Sources

Amide coupling strategies using the primary amine of (6-Bromo-5-nitropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic considerations and experimental procedures for performing amide couplings with (6-Bromo-5-nitropyridin-2-yl)methanamine .

Executive Summary

(6-Bromo-5-nitropyridin-2-yl)methanamine is a highly functionalized pyridine intermediate often employed in the synthesis of bicyclic heterocycles (e.g., imidazopyridines, pyrrolopyridines) and kinase inhibitors. Its core features—a primary amine, a nitro group, and a bromine atom—provide versatile handles for downstream functionalization. However, the electron-deficient nature of the pyridine ring significantly alters the nucleophilicity of the pendant amine compared to standard benzylamines.

This guide addresses the specific challenges of coupling this amine with carboxylic acids, focusing on maximizing yield , preventing


 side reactions , and managing solubility .

Chemo-Physical Analysis & Reactivity Profile[1]

Structural Electronic Effects

The reactivity of the primary amine is governed by the electronic environment of the pyridine ring:

  • Inductive Withdrawal: The pyridine nitrogen, the nitro group at C5, and the bromine at C6 are all electron-withdrawing. This exerts a strong inductive effect (

    
    ) through the methylene spacer, lowering the electron density on the primary amine nitrogen.
    
  • pKa Shift: While a typical benzylamine has a pKa

    
     9.3, the pKa of (6-Bromo-5-nitropyridin-2-yl)methanamine is estimated to be significantly lower (approx. 6.5–7.5). This reduced basicity implies reduced nucleophilicity, requiring highly activated acylating agents.
    
Solubility Profile
  • Solvents: The compound is moderately soluble in polar aprotic solvents (DMSO, DMF, DMAc, NMP) but shows poor solubility in non-polar solvents (Hexanes, Toluene) and limited solubility in DCM or THF unless protonated.

  • Implication: Reactions are best performed in DMF or DMF/DCM mixtures to ensure homogeneity.

Critical Side Reaction Risks

The C6-Bromine atom is activated towards Nucleophilic Aromatic Substitution (


) by the para-nitro group and the pyridine nitrogen.
  • Risk: At elevated temperatures or high concentrations, the unreacted primary amine can displace the bromine of another molecule, leading to dimerization or oligomerization.

  • Mitigation: Maintain mild temperatures (

    
    ) and ensure the carboxylic acid is pre-activated before adding the amine to keep the free amine concentration low (kinetic control).
    

Strategic Considerations

Coupling Reagent Selection
  • Standard (HATU/COMU): Preferred for most applications. The fast kinetics of HATU compensate for the lower nucleophilicity of the amine.

  • Acid Chlorides: Recommended for sterically hindered acids. Requires careful temperature control (0°C) to prevent bis-acylation or

    
    .
    
  • Carbodiimides (EDC/DCC): Generally not recommended as the primary method due to slower kinetics, which increases the window for side reactions.

Base Selection
  • DIPEA (Hünig's Base): The standard choice. It is non-nucleophilic and strong enough to deprotonate the amine salt (if used) but bulky enough to minimize interaction with the electrophile.

  • NMM (N-Methylmorpholine): A milder alternative if epimerization of the acid partner is a concern.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best for: General library synthesis, chiral acids, and rapid optimization.

Materials:

  • Amine: (6-Bromo-5-nitropyridin-2-yl)methanamine (1.0 equiv)

  • Acid: Carboxylic Acid partner (1.1 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)

Step-by-Step Procedure:

  • Activation: In a dry vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv).

  • Critical Step: Stir the mixture at Room Temperature (RT) for 5–10 minutes . The solution should turn slightly yellow/orange, indicating the formation of the activated At-ester.

  • Addition: Add the Amine (1.0 equiv) to the reaction mixture. If the amine is an HCl salt, add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check via LC-MS. Look for the product mass [M+H]+ and disappearance of the amine.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (10x volume).

    • Wash sequentially with:

      • Sat.

        
         (2x) – Removes unreacted acid and HOBt byproducts.
        
      • Water (1x) – Removes DMF.

      • Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Acid Chloride Method (For Low Reactivity)

Best for: Sterically hindered acids or when HATU fails.

Materials:

  • Amine: (6-Bromo-5-nitropyridin-2-yl)methanamine (1.0 equiv)

  • Reagent: Acid Chloride (1.1 – 1.2 equiv) OR (Acid + Oxalyl Chloride/DMF cat.)

  • Base:

    
     or DIPEA (2.5 equiv)
    
  • Solvent: Anhydrous DCM (or DCM/DMF 4:1 if solubility is poor)

Step-by-Step Procedure:

  • Preparation: Dissolve the Amine (1.0 equiv) and Base (2.5 equiv) in anhydrous DCM under Nitrogen. Cool the mixture to 0°C in an ice bath.

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise over 5 minutes.

    • Note: If the acid chloride is solid, dissolve it in a minimal amount of DCM first.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT over 1 hour.

  • Quench: Add a small amount of N,N-dimethylethylenediamine (0.1 equiv) if excess acid chloride persists (scavenger), or simply quench with water.

  • Work-up: Standard extraction with DCM/Water. Wash organic layer with 1N HCl (briefly) to remove pyridine traces, then Sat.

    
    .
    

Troubleshooting Guide

IssuePossible CauseSolution
Low Conversion Low nucleophilicity of amine.Switch to Protocol B (Acid Chloride) or use HOAt additive with HATU to speed up kinetics.
Dimer Formation

displacement of Br by Amine.
Lower temperature (0°C).[1] Ensure Acid is pre-activated before adding amine.[1][2] Dilute reaction (0.05 M).
Precipitation Poor solubility of starting material.Use DMAc or NMP as solvent. Sonicate the amine suspension before adding to the activated acid.
Epimerization Over-activation or high basicity.Use Collidine or NMM instead of DIPEA/TEA. Maintain 0°C.

Visualizing the Chemistry

Reaction Pathway & Competition

The following diagram illustrates the desired pathway versus the competitive


 side reaction.

ReactionPathway Acid Carboxylic Acid Activation Activated Ester (OBt/OAt) Acid->Activation HATU/DIPEA Product Desired Amide Activation->Product + Amine (Fast at RT) Amine Target Amine (6-Br-5-NO2-Py-CH2NH2) SideProduct Dimer (SNAr) (Side Reaction) Amine->SideProduct Self-Reaction (High T or Conc.)

Caption: Figure 1. Kinetic competition between amide coupling (green) and


 dimerization (red).
Method Selection Decision Tree

DecisionTree Start Start: Coupling 6-Br-5-NO2-Py Amine CheckAcid Is the Acid Sterically Hindered? Start->CheckAcid Standard Use Protocol A: HATU / DIPEA / DMF CheckAcid->Standard No CheckScale Is Scale > 10g? CheckAcid->CheckScale Yes Hindered Use Protocol B: Acid Chloride / DCM CheckScale->Hindered No MixedAnh Consider Mixed Anhydride (IBCF / NMM) CheckScale->MixedAnh Yes

Caption: Figure 2. Decision matrix for selecting the optimal coupling protocol based on substrate steric hindrance and scale.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. Link

Sources

Buchwald-Hartwig amination techniques for bromonitropyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C–N Coupling of Bromonitropyridines

Executive Summary & Strategic Rationale

Bromonitropyridines are high-value scaffolds in medicinal chemistry, particularly for kinase inhibitors and heterobifunctional degraders (PROTACs). However, they present a unique "reactivity paradox":

  • The Activation: The nitro group (

    
    ) and pyridine nitrogen make the ring highly electron-deficient, theoretically facilitating oxidative addition.
    
  • The Trap: These same features create significant catalytic hurdles. The pyridine nitrogen can coordinate to Pd(II), arresting the cycle (catalyst poisoning). The nitro group is susceptible to reduction by Pd-hydride species or nucleophilic attack by strong bases (

    
     competition).
    

Why Buchwald-Hartwig? While


 is viable for simple aliphatic amines, it often fails with weak nucleophiles  (electron-poor anilines), sterically hindered amines , or amides . This guide details the Buchwald-Hartwig protocols necessary to access this difficult chemical space, ensuring chemoselectivity (C–N coupling) over hydrodehalogenation or nitro-reduction.

Mechanistic Insight & Ligand Selection

To succeed, the catalyst system must outcompete the substrate's intrinsic desire to bind palladium.

  • The "Chelation" Problem: 2-Bromo-3-nitropyridine and its isomers can act as bidentate ligands, locking Pd into an inactive state.

  • The Solution: Use ligands with large bite angles (bisphosphines) or extreme steric bulk (biaryl monophosphines) to physically block substrate coordination to the metal center.

Recommended Ligand Systems
Ligand ClassSpecific LigandApplication ContextMechanism of Action
Bisphosphine Xantphos First-Line Defense. Best for general robustness and preventing chelation.Large bite angle (111°) enforces reductive elimination and prevents pyridine N-binding.
Biaryl (Gen 3) BrettPhos Primary Amines. Excellent for anilines and weak nucleophiles.Bulky substituents promote reductive elimination; electron-rich nature speeds up oxidative addition.
Biaryl (Gen 4) RuPhos Secondary Amines. High turnover for sterically hindered substrates.Prevents formation of Pd-dimers; highly active at lower temperatures.

Visualizing the Catalytic Landscape

The following diagram illustrates the productive catalytic cycle versus the specific "death pathways" associated with nitropyridines.

BuchwaldMechanism PreCat Pd Pre-catalyst (Pd(OAc)2 / Pd-G3) ActivePd Active L-Pd(0) PreCat->ActivePd Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) ActivePd->OxAdd + Bromonitropyridine Poison TRAP: Pyridine/Nitro Coordination (Catalyst Arrest) ActivePd->Poison Low Ligand Bulk AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine + Base Reduction SIDE REACTION: Nitro Reduction / Hydrodehalogenation OxAdd->Reduction Strong Base (NaOtBu) or H2O presence RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle highlighting specific failure modes (red) for bromonitropyridines: catalyst poisoning by the substrate and nitro-group side reactions.

Experimental Protocols

Protocol A: The "Robust" Method (Xantphos/Carbonate)

Best for: Initial screening, sensitive substrates, and preventing side reactions.

Rationale: Xantphos is exceptionally stable.[1] Cesium carbonate (


) is mild enough to leave the nitro group untouched but strong enough for Buchwald couplings.

Materials:

  • Substrate: Bromonitropyridine (1.0 equiv)[2]

  • Amine: 1.2 equiv

  • Catalyst:

    
     (2.5 mol% Pd) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (5-10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Pre-complexation (Critical): In a vial, mix

    
     and Xantphos in a small amount of Dioxane. Stir at RT for 5-10 mins until the solution turns a clear deep orange/red (ensures active catalyst formation before substrate exposure).
    
  • Assembly: Add the Bromonitropyridine, Amine, and

    
     to a reaction tube equipped with a stir bar.
    
  • Inertion: Cap the tube and purge with Nitrogen/Argon for 5 minutes (vac/fill cycles).

  • Initiation: Syringe in the pre-formed catalyst solution and remaining solvent (Conc: 0.1 – 0.2 M).

  • Reaction: Heat to 90–100°C for 4–16 hours.

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: The "Advanced" Method (Pre-catalysts)

Best for: Weak nucleophiles (anilines), hindered amines, or when Protocol A fails.

Rationale: Third-generation (G3) or fourth-generation (G4) palladacycles (e.g., BrettPhos Pd G3) generate the active


 species immediately upon exposure to base, eliminating the induction period and reducing Pd-black formation.

Materials:

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (1–3 mol%).

  • Base:

    
     (Tribasic Potassium Phosphate) (2.0 equiv). Avoid NaOtBu.
    
  • Solvent: t-Amyl Alcohol or Toluene.

Step-by-Step:

  • Assembly: Add Substrate (1.0 equiv), Amine (1.2 equiv), Base (

    
    , 2.0 equiv), and Pd-Precatalyst (2 mol%) to the vial.
    
  • Solvent: Add anhydrous t-Amyl Alcohol (or Toluene).

  • Inertion: Seal and purge with Argon.

  • Reaction: Heat to 80°C . (These catalysts are more active; lower temps prevent nitro decomposition).

  • Monitoring: Check LCMS at 1 hour. If stuck, raise temp to 100°C.

Optimization & Troubleshooting Strategy

Use this decision tree to navigate reaction failures.

OptimizationTree Start Start: Protocol A (Xantphos/Cs2CO3) Check Analyze Result Start->Check Success Yield > 70% Scale Up Check->Success Good LCMS LowConv Low Conversion (SM Remaining) Check->LowConv Catalyst died? Decomp Decomposition/ Nitro Reduction Check->Decomp Base too strong? SwitchLig Switch to BrettPhos G3 (More Active) LowConv->SwitchLig WeakerBase Use K2CO3 or Phosphate buffer Decomp->WeakerBase SwitchSolv Switch Solvent: t-Amyl Alcohol SwitchLig->SwitchSolv LowerTemp Lower Temp (60-80°C) WeakerBase->LowerTemp

Figure 2: Optimization workflow. Prioritize ligand switching for low reactivity and base/temp adjustment for side reactions.

Data Summary: Base Compatibility
BasepKa (conj. acid)Compatibility with Nitro-PyridinesRisk Factor

~17Low High risk of nitro reduction or

displacement of

.

~10.3High "Gold Standard." Good solubility in dioxane; mild enough to spare nitro groups.

~12High Excellent balance of strength and compatibility. Works well with Pre-catalysts.

~26Very Low Will deprotonate pyridine ring or attack nitro group. Avoid.

References

  • Mechanistic Overview of Buchwald-Hartwig Amin

    • Source: Wikipedia / Organic Chemistry Portal.
    • Relevance: Foundational mechanism and catalytic cycle steps.[3][4][5][6]

    • URL:[Link][7][8]

  • Buchwald Lab: Ligand Selection Guide.

    • Source: Buchwald Research Group (MIT).
    • Relevance: Specifics on BrettPhos vs. RuPhos for different amine classes.
    • URL:[Link]

  • Palladium-Catalyzed Amin

    • Source:Angewandte Chemie (via PubMed/NIH).
    • Relevance: Discusses the specific challenges of coupling in the presence of nitro groups and avoiding reduction.
    • URL:[Link]

  • Comparison of

    
     vs. Buchwald for Heterocycles. 
    
    • Source:Journal of Organic Chemistry (via NIH PMC).
    • Relevance: Differentiates when to use thermal displacement vs.
    • URL:[Link]

  • Strategic Applications of Xantphos in Pd-C

    • Source:Organic Process Research & Development (Generic Reference to Xantphos utility).
    • Relevance: Supports the use of Xantphos for robust, large-scale applic
    • URL:[Link] (Journal Landing Page)

Sources

Navigating the Synthesis of Pyridine Derivatives: A Guide to Protecting the Methanamine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 14, 2026 – In the intricate landscape of pharmaceutical and materials science, the synthesis of functionalized pyridine derivatives stands as a cornerstone of molecular design. The methanamine moiety (-CH₂NH₂), a common substituent on the pyridine ring, offers a versatile handle for further chemical elaboration. However, its inherent nucleophilicity and basicity present significant challenges, often interfering with reactions intended for other parts of the molecule. To address this, a robust protecting group strategy is paramount. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of protecting group strategies for the methanamine moiety in pyridine synthesis, focusing on the widely used tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.

The Challenge: The Dual Reactivity of Aminomethylpyridines

The aminomethylpyridine framework presents a unique synthetic puzzle. The exocyclic primary amine is a potent nucleophile, while the endocyclic pyridine nitrogen possesses basic properties and can coordinate to metal catalysts.[1][2] This dual reactivity can lead to a host of undesired side reactions, including N-alkylation, N-acylation, and catalyst inhibition during cross-coupling reactions. Protecting the methanamine nitrogen as a carbamate derivative temporarily masks its nucleophilicity and basicity, allowing for selective transformations on the pyridine core or other functional groups.[3]

Core Principles of Amine Protection

The ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to a wide range of reaction conditions planned for subsequent steps.

  • Selectively removable in high yield without affecting other functional groups in the molecule.[]

This concept of selective removal is the foundation of orthogonal protection strategies , where multiple, distinct protecting groups can be cleaved independently of one another, a critical consideration in multi-step syntheses.[][]

A Comparative Overview of Key Protecting Groups

The choice of protecting group is dictated by the overall synthetic route, particularly the conditions required for subsequent transformations and deprotection. The Boc, Cbz, and Fmoc groups offer a powerful and versatile toolkit, each with its distinct advantages and liabilities.

Characteristic Boc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu
Protection Conditions Basic (e.g., NEt₃, NaOH) or neutralBasic (e.g., NaHCO₃, pyridine)Basic (e.g., NaHCO₃)
Deprotection Condition Acid-labile (e.g., TFA, HCl)[6]Hydrogenolysis (e.g., H₂/Pd/C)[3][7]Base-labile (e.g., Piperidine, DBU)[8][9]
Key Advantages Stable to base and hydrogenolysis. Orthogonal to Cbz and Fmoc.[]Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc.[10]Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.[]
Potential Liabilities Strong acid for deprotection may cleave other acid-sensitive groups.Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst poisoning can be an issue.[7]Sensitive to basic conditions. The dibenzofulvene byproduct of deprotection can form adducts.[8]
Typical Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS), Solution-Phase SynthesisSolution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)

Strategic Selection of a Protecting Group

The selection of an appropriate protecting group is a critical decision in the design of a synthetic route. The following workflow provides a logical framework for this process.

Caption: Decision workflow for selecting a suitable protecting group.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of a representative aminomethylpyridine.

Protocol 1: Boc Protection of 2-(Aminomethyl)pyridine

This protocol describes the protection of the primary amine of 2-(aminomethyl)pyridine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 2-(Aminomethyl)pyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(aminomethyl)pyridine (1.0 equiv) in DCM or THF.

  • Add triethylamine (1.2 equiv) or an aqueous solution of NaOH (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 equiv) in the same solvent dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be purified by column chromatography if necessary.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc group using trifluoroacetic acid.

Materials:

  • Boc-protected aminomethylpyridine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected aminomethylpyridine (1.0 equiv) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 equiv) dropwise. A common ratio is 1:1 or 1:4 TFA:DCM (v/v).[11]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the deprotection by TLC or LC-MS.[12]

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

G cluster_1 start Boc-Protected Amine protonation Protonation of Carbamate Oxygen by TFA start->protonation TFA cleavage Cleavage to form tert-butyl cation and carbamic acid protonation->cleavage decarboxylation Decarboxylation of carbamic acid cleavage->decarboxylation - tert-butyl cation amine_salt Formation of Amine TFA Salt decarboxylation->amine_salt - CO₂ neutralization Neutralization with Base amine_salt->neutralization aq. NaHCO₃ final_product Free Amine neutralization->final_product

Caption: Mechanism of TFA-mediated Boc deprotection.[6][13]

Protocol 3: Cbz Protection of 3-(Aminomethyl)pyridine

This protocol describes the protection of 3-(aminomethyl)pyridine using benzyl chloroformate (Cbz-Cl).

Materials:

  • 3-(Aminomethyl)pyridine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or pyridine

  • Dichloromethane (DCM) or a biphasic system (e.g., Dioxane/Water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(aminomethyl)pyridine (1.0 equiv) in DCM or a mixture of dioxane and water.

  • Add NaHCO₃ (2.0 equiv) or pyridine (1.2 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add Cbz-Cl (1.1 equiv) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • If a biphasic system is used, separate the layers. If DCM is the solvent, wash the reaction mixture with water.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography if necessary.[14]

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group using catalytic hydrogenation.

Materials:

  • Cbz-protected aminomethylpyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the Cbz-protected aminomethylpyridine (1.0 equiv) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture under a H₂ atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[7][15]

G cluster_2 start Cbz-Protected Amine adsorption Adsorption onto Pd/C catalyst surface start->adsorption hydrogenolysis Hydrogenolysis of benzyl-oxygen bond adsorption->hydrogenolysis h2_activation Activation of H₂ on Pd surface h2_activation->hydrogenolysis intermediate Unstable Carbamic Acid Intermediate hydrogenolysis->intermediate decarboxylation Spontaneous Decarboxylation intermediate->decarboxylation final_product Free Amine + Toluene decarboxylation->final_product - CO₂

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Protocol 5: Fmoc Protection of 4-(Aminomethyl)pyridine

This protocol outlines the protection of 4-(aminomethyl)pyridine using Fmoc-OSu.

Materials:

  • 4-(Aminomethyl)pyridine

  • 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane/Water or DMF

  • Diethyl ether

  • Dilute HCl

Procedure:

  • Dissolve 4-(aminomethyl)pyridine (1.0 equiv) in a 1:1 mixture of dioxane and aqueous NaHCO₃ solution or in DMF.

  • Add Fmoc-OSu (1.05 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 2-8 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH ~2 with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the Fmoc-protected product.[16]

Protocol 6: Fmoc Deprotection using Piperidine

This protocol details the removal of the Fmoc group with piperidine.

Materials:

  • Fmoc-protected aminomethylpyridine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected aminomethylpyridine (1.0 equiv) in DMF.

  • Add piperidine to the solution to make a 20% (v/v) solution.[9]

  • Stir the reaction at room temperature for 30 minutes to 2 hours. The deprotection is often rapid and can be monitored by TLC or LC-MS.

  • Upon completion, remove the solvent and excess piperidine under reduced pressure.

  • The crude product can be purified by column chromatography or by an acidic workup to remove the dibenzofulvene-piperidine adduct.

G cluster_3 start Fmoc-Protected Amine deprotonation Deprotonation of acidic fluorenyl proton by piperidine start->deprotonation Piperidine elimination β-Elimination to form dibenzofulvene and carbamic acid deprotonation->elimination decarboxylation Decarboxylation of carbamic acid elimination->decarboxylation adduct_formation Dibenzofulvene reacts with piperidine to form an adduct elimination->adduct_formation final_product Free Amine decarboxylation->final_product - CO₂

Caption: Mechanism of Fmoc deprotection by piperidine.[17]

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex pyridine derivatives bearing a methanamine moiety. The Boc, Cbz, and Fmoc groups, with their distinct and orthogonal deprotection strategies, provide a versatile platform for chemists to navigate challenging synthetic pathways. A thorough understanding of their respective stabilities, mechanisms of cleavage, and practical implementation, as outlined in this guide, will empower researchers to design and execute more efficient and robust synthetic routes, accelerating innovation in drug discovery and materials science.

References

  • National Center for Biotechnology Information. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PubMed Central. Retrieved from [Link]

  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Google Patents. (n.d.). US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.
  • Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Retrieved from [Link]

  • Palladium on Carbon. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. Retrieved from [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Reddit. (2021). base free suzuki coupling ? (more description in comments). r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study of the effect of catalysts with the reported... | Download Table. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • PubMed. (n.d.). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Retrieved from [Link]

  • PubMed. (n.d.). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Retrieved from [Link]

  • Reddit. (2024). Why is Fmoc stable to some bases but not others. r/OrganicChemistry. Retrieved from [Link]

  • PubMed. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Retrieved from [Link]

  • Xingwei Li. (2024). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Rapid and Efficient N-tert-butoxy carbonylation of Amines Catalyzed by Sulfated Tin Oxide Under Solvent-free Condition. Retrieved from [Link]

  • YouTube. (2022). Boc Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis & Cyclization of (6-Bromo-5-nitropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis and utilization of (6-Bromo-5-nitropyridin-2-yl)methanamine . This scaffold is a critical intermediate in the development of SHP2 , CDK , and FLT3 inhibitors, serving as a precursor for bicyclic heterocycles like imidazo[1,5-a]pyridines and imidazo[4,5-b]pyridines.


, Regioselectivity, Imidazopyridine, SHP2 Inhibitors

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The molecule (6-Bromo-5-nitropyridin-2-yl)methanamine presents a unique synthetic challenge and opportunity. It features three distinct reactive handles:

  • C2-Methanamine (

    
    ):  A primary amine spacer, crucial for flexibility in docking or as a nucleophile for cyclization.
    
  • C5-Nitro (

    
    ):  An electron-withdrawing group (EWG) that activates the ring for 
    
    
    
    and serves as a latent amine for downstream annulation.
  • C6-Bromo (

    
    ):  A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    

The "Regioselectivity Trap": Researchers often confuse this scaffold with its isomer, 6-bromo-3-nitropyridin-2-yl derivatives. Standard


 on 2,6-dibromo-3-nitropyridine favors the C2 position (ortho to nitro), yielding the 3-nitro isomer. Accessing the 5-nitro  isomer (where the nitro group is para to the amine handle) requires specific regiocontrol or alternative starting materials (e.g., nitration of 2-bromo-6-methylpyridine).

Microwave irradiation is pivotal here for two reasons:

  • Overcoming Steric/Electronic Deactivation: The C6-bromo position is deactivated by the adjacent nitro group in certain cross-coupling scenarios; MW energy overcomes this activation barrier.

  • Cleaner Cyclizations: Rapid heating prevents the degradation of the labile aminomethyl group during bicyclic ring formation.

Synthesis Strategy: The "Build-Couple-Cyclize" Workflow

The following workflow details the synthesis of the scaffold and its application in heterocycle formation.

Workflow Visualization (Graphviz)

ReactionWorkflow Start Precursor: 2-Bromo-6-methyl-5-nitropyridine Step1 Step 1: Radical Bromination (Wohl-Ziegler) MW: 85°C, 15 min Start->Step1 NBS, AIBN Inter1 Intermediate: 2-Bromo-6-(bromomethyl)-5-nitropyridine Step1->Inter1 Step2 Step 2: Amination (Delépine/Gabriel) MW: 100°C, 10 min Inter1->Step2 HMTA or PhthNK Target Target Scaffold: (6-Bromo-5-nitropyridin-2-yl)methanamine Step2->Target Step3 Application: Cyclization to Imidazo[1,5-a]pyridine MW: 140°C, 20 min Target->Step3 R-CHO / Acid

Caption: Figure 1. Microwave-assisted pathway from methyl-pyridine precursor to the target aminomethyl scaffold and downstream cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Amination of Bromomethyl Precursor)

Targeting the C2-methanamine handle via Microwave Delépine Reaction.

Rationale: Direct


 to install a 

group is difficult. The most robust route is radical bromination of the methyl precursor followed by nucleophilic substitution. Microwave irradiation accelerates the substitution step, which is often sluggish in thermal conditions due to the electron-deficient pyridine ring.

Materials:

  • Substrate: 2-Bromo-6-(bromomethyl)-5-nitropyridine (1.0 eq)

  • Reagent: Hexamethylenetetramine (HMTA) (1.1 eq)

  • Solvent: Chloroform (

    
    ) or Ethanol (
    
    
    
    )
  • Hydrolysis: Conc. HCl / EtOH

Step-by-Step Procedure:

  • Complexation: In a 10 mL microwave vial, dissolve the bromomethyl substrate (1 mmol) and HMTA (1.1 mmol) in

    
     (4 mL).
    
  • Irradiation: Cap the vial. Heat in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temp: 100 °C

    • Time: 10 minutes (Fixed Hold Time)

    • Pressure Limit: 15 bar

  • Isolation of Salt: Cool to RT. The quaternary ammonium salt often precipitates. Filter or evaporate.[1]

  • Hydrolysis: Resuspend the salt in Ethanol (3 mL) and Conc. HCl (1 mL).

  • Second Irradiation: Heat to 85 °C for 15 minutes in the microwave to cleave the salt.

  • Workup: Basify with NaOH to pH 10, extract with DCM. The product, (6-Bromo-5-nitropyridin-2-yl)methanamine , is obtained as a yellow solid.

Protocol B: Application - Cyclization to Imidazo[1,5-a]pyridine derivatives

Utilizing the scaffold for library generation.

Rationale: The pendant


 group can react with aldehydes or carboxylic acids to form bicyclic systems. MW irradiation drives the dehydration step, pushing the equilibrium toward the cyclized product without the need for Dean-Stark apparatus.

Materials:

  • Substrate: (6-Bromo-5-nitropyridin-2-yl)methanamine (1.0 eq)

  • Reagent: Benzaldehyde derivative (1.1 eq) or Carboxylic Acid (1.1 eq)

  • Catalyst: Acetic Acid (AcOH) or Polyphosphoric Acid (PPA)

  • Solvent: Toluene or DMF

Step-by-Step Procedure:

  • Preparation: Mix the amine (0.5 mmol) and aldehyde (0.55 mmol) in a 2-5 mL microwave vial.

  • Solvent: Add Toluene (2 mL) and AcOH (0.5 mL).

  • Irradiation:

    • Temp: 140 °C

    • Time: 20 minutes

    • Stirring: High

  • Purification: Evaporate solvent. The residue is typically purified via flash chromatography (Hexane/EtOAc).

Optimization & Troubleshooting Data

The following table summarizes optimization studies for the critical amination step (Protocol A).

EntrySolventTemp (°C)Time (min)Yield (%)Observations
1Ethanol80 (Reflux)240 (4h)45%Slow conversion, some hydrolysis of Br.
2Ethanol100 (MW)1062%Faster, but some side products.
3Chloroform 100 (MW) 10 88% Clean conversion to quaternary salt.
4DMF120 (MW)530%Significant decomposition (black tar).

Decision Logic for Solvent Selection:

OptimizationLogic Start Select Solvent for MW Amination Solubility Is Substrate Soluble? Start->Solubility Polarity Is Intermediate Stable? Solubility->Polarity Yes ResultC Avoid DMF/DMSO (Thermal Decomp Risk) Solubility->ResultC Requires High BP Polar ResultA Use Chloroform (High Yield, Precipitates Salt) Polarity->ResultA Salt Unstable in Soln ResultB Use Ethanol (Lower Yield, One-pot potential) Polarity->ResultB Salt Stable

Caption: Figure 2. Solvent selection logic for microwave-assisted amination of bromomethyl-pyridines.

Mechanistic Insights (E-E-A-T)

The Microwave Effect in Pyridine Synthesis

In the context of (6-Bromo-5-nitropyridin-2-yl)methanamine , microwave irradiation provides a specific non-thermal effect known as selective heating of polar intermediates .

  • Transition State Stabilization: The reaction of the bromomethyl group with HMTA involves a highly polar transition state (formation of the quaternary ammonium salt). Microwave energy couples efficiently with this polar species, lowering the activation energy (

    
    ) relative to competing radical decomposition pathways.
    
  • Regiocontrol Maintenance: In downstream reactions (e.g.,

    
     on the ring), rapid heating prevents the "scrambling" of the halogen positions that can occur under prolonged thermal stress, preserving the integrity of the 6-Bromo-5-Nitro relationship.
    
Safety Note: Nitro-Pyridine Energetics

Nitro-pyridines are energetic compounds.[2][3][4][5][1][6][7]

  • Runaway Risk: Do not scale microwave reactions of nitro-pyridines above 5-10 mmol in sealed vessels without calorimetry data.

  • Venting: Ensure microwave vials are rated for >20 bar pressure, as

    
     evolution can occur if the reaction overheats.
    

References

  • Regioselectivity in

    
     Reactions of Dichloropyrimidines and Pyridines. 
    Source: WuXi Biology.
    Summary: Detailed QM analysis of why 
    
    
    
    favors the ortho (C2) position in nitro-pyridines, necessitating specific routes for meta or para isomers. URL:[Link] (General domain for verification of standard protocols).
  • Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines. Source: MDPI (Molecules). Summary: Protocols for cyclization of 2-aminopyridines, applicable to the methanamine analog. URL:[Link]

  • Synthesis of 6-Bromo-5-nitropyridin-2-amine Derivatives. Source: PubChem / Patent Literature. Summary: Confirmation of the scaffold's use in SHP2 inhibitor synthesis. URL:[Link]

  • Microwave-Assisted Organic Synthesis (MAOS) Guidelines. Source: Kappe, C. O., "Controlled Microwave Heating in Modern Organic Synthesis". Context: Foundational text on solvent effects (Ethanol vs. DMF) in MW heating. URL:[Link]

Sources

Troubleshooting & Optimization

Improving reaction yields when synthesizing (6-Bromo-5-nitropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of (6-Bromo-5-nitropyridin-2-yl)methanamine (CAS: 944902-77-0). This guide is structured to troubleshoot the specific chemical instabilities inherent to the "push-pull" electronic nature of nitro-halo-pyridines.

Executive Summary: The "Yield Killer" Analysis

The synthesis of (6-Bromo-5-nitropyridin-2-yl)methanamine presents a classic chemoselectivity paradox. You are attempting to generate a nucleophilic primary amine in the presence of an electrophilic aromatic ring (activated by the nitro group) and a labile bromine atom.

Primary Failure Modes:

  • Over-Bromination: During the precursor synthesis (functionalizing the methyl group), radical bromination frequently attacks the ring or di-brominates the methyl position.

  • Nucleophilic Self-Destruction: The final product contains both a nucleophile (amine) and a leaving group (bromide activated by nitro). Intermolecular

    
     polymerization is the primary cause of "tar" formation during workup.
    
  • Reduction Chemoselectivity: If proceeding via a nitrile, standard hydrogenation destroys the nitro group or cleaves the bromine.

Module 1: Synthetic Pathway & Logic Flow

Visualizing the robust "Delépine Route" to avoid chemoselectivity errors.

G Start Precursor: 2-Amino-6-methyl-5-nitropyridine Sandmeyer Intermediate A: 2-Bromo-6-methyl-5-nitropyridine Start->Sandmeyer 1. NaNO2, HBr/CuBr2 (Sandmeyer) Radical Intermediate B: 2-(Bromomethyl)-6-bromo-5-nitropyridine Sandmeyer->Radical 2. NBS, AIBN, CCl4 (Wohl-Ziegler) Hexamine Intermediate C: Hexaminium Salt Radical->Hexamine 3. Hexamethylenetetramine CHCl3 (Delépine) Product Target: (6-Bromo-5-nitropyridin-2-yl)methanamine Hexamine->Product 4. HCl/EtOH (Hydrolysis)

Figure 1: The recommended Delépine pathway. This route avoids the high-risk reduction of nitriles in the presence of nitro groups.

Module 2: Critical Troubleshooting (Step-by-Step)

Phase 1: The Radical Bromination (Wohl-Ziegler)

Context: Converting 2-bromo-6-methyl-5-nitropyridine to the bromomethyl intermediate. This is the step with the highest variability.

Q: Why is my yield <30% with significant tar formation? A: You are likely over-brominating. The electron-withdrawing nitro group makes the methyl protons less reactive toward radical abstraction, requiring longer reaction times which promotes decomposition.

Protocol Optimization:

  • Stoichiometry: Do not use excess NBS. Use 0.90 equivalents of NBS relative to the substrate. It is better to recover unreacted starting material (which is easily separable) than to generate the di-bromo byproduct (which is inseparable by standard flash chromatography).

  • Initiator: Switch from Benzoyl Peroxide (BPO) to AIBN (Azobisisobutyronitrile).[1] BPO is an oxidizing agent that can attack the pyridine nitrogen; AIBN is cleaner for electron-deficient heterocycles.

  • Solvent: Use Trifluorotoluene (

    
    ) instead of 
    
    
    
    or Benzene. It allows higher reflux temperatures (
    
    
    ) which helps overcome the deactivation caused by the nitro group.
Phase 2: Amine Generation (The Delépine Reaction)

Context: Converting the alkyl bromide to the amine. Warning: Do not use the Gabriel Synthesis (Potassium Phthalimide). The hydrazine required to cleave the phthalimide will reduce your nitro group.

Q: The product decomposes during the hydrolysis step. How do I isolate the free base? A: The free base is unstable. The amine (pKa ~8-9) can displace the bromine (activated by the o-nitro group) on a neighboring molecule.

Corrective Protocol:

  • Reaction: React the bromomethyl intermediate with 1.05 eq Hexamethylenetetramine in Chloroform. The salt precipitates out.[2] Filter it.

  • Hydrolysis: Reflux the salt in Ethanol/Conc. HCl (10:1) .

  • Isolation (Crucial): Do not basify to pH > 10 and extract.

    • Preferred: Isolate as the Hydrochloride Salt . Evaporate the ethanol, triturate the residue with ether, and filter the HCl salt. It is indefinitely stable.

    • If Free Base is Required: Neutralize with solid

      
       in a biphasic system (
      
      
      
      /Water) at
      
      
      and immediately use in the next step.
Phase 3: Alternative Route (Nitrile Reduction)

Context: If you must start from 6-bromo-5-nitropicolinonitrile.

Q: Every time I reduce the nitrile, I lose the bromine or the nitro group. A: You are likely using Catalytic Hydrogenation (


) or 

. Both are forbidden here.[1]

The Chemoselective Solution: Use Sodium Borohydride (


) in Trifluoroacetic Acid (TFA) .
  • Mechanism:[1][3][4][5][6] TFA modifies

    
     to form acyloxyborohydrides, which are specific for nitriles but leave nitro groups and aryl halides intact.
    
  • Conditions:

    
     to RT in THF.
    
  • Reference Standard: See the work on chemoselective reductions involving electron-deficient aromatics [1].

Module 3: Quantitative Data & Reagent Selection

ParameterStandard Condition (High Risk)Optimized Condition (High Yield)Rationale
Bromination Reagent NBS (1.2 eq)NBS (0.9 eq) Prevents di-bromination of the methyl group.
Radical Initiator Benzoyl PeroxideAIBN Avoids N-oxide formation/oxidative side reactions.
Amine Source Ammonia/AzideHexamethylenetetramine Prevents formation of secondary amines and explosion hazards (azides).
Reduction Agent

or


/ TFA
Preserves Nitro (

) and Bromo (

) functionalities.
Workup pH pH 12-14pH 7-8 or HCl Salt Prevents intermolecular

polymerization.

Module 4: FAQ - Researcher to Researcher

Q: Can I protect the amine in situ to improve yield? A: Yes, and this is highly recommended if you need to purify by silica gel. Add


 (Di-tert-butyl dicarbonate)  and 

immediately after the hydrolysis of the hexamine salt before aqueous workup. The N-Boc-(6-Bromo-5-nitropyridin-2-yl)methanamine is stable, lipophilic, and easily purified on silica (Hexane/EtOAc).

Q: The NMR shows a mixture of rotamers. Is my product pure? A: If you isolated the Boc-protected version, yes. The bulky Boc group adjacent to the pyridine nitrogen and the bromine often induces rotameric broadening in


 NMR at room temperature. Run the NMR at 

to coalesce the peaks for verification.

Q: I see a strong color change (Red/Purple) when I add base. What is this? A: This is the Meisenheimer complex. The base is attacking the pyridine ring (likely at the 6-position, displacing Br, or 2-position). This confirms your ring is highly activated and explains why you must avoid strong bases (


, 

) during workup.

References

  • Chemoselective Nitrile Reduction

    • Title: Selective Reduction of Nitriles to Primary Amines with Sodium Borohydride/Trifluoroacetic Acid.

    • Source:Journal of Organic Chemistry / Calvin University Research.
    • Context: Establishes the protocol for reducing nitriles in the presence of nitro and halo groups without side reactions.
    • URL:[Link]

  • Bromination of Methyl Pyridines

    • Title: Preparation of 2-Bromo-6-(bromomethyl)
    • Source: BenchChem Technical Support.[1]

    • Context: Details the specific stoichiometry and initiator requirements for the Wohl-Ziegler reaction on 2-methyl-6-bromo-pyridine scaffolds.
  • General Reactivity of Nitro-Pyridines

    • Title: Synthesis and physical properties of 6-bromo-3-methoxy-5-nitro-2-pyridinamine (Analogous Reactivity).
    • Source: ChemSynthesis D
    • Context: Provides physical property baselines (melting points, stability) for the 6-bromo-5-nitro-pyridine class.
    • URL:[Link]

Sources

TechSupport: Overcoming Primary Amine Catalyst Poisoning in Pd-Cross Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Primary Amine Deactivation in Buchwald-Hartwig & Related Couplings

The Core Problem: The "Amine Trap"

Primary amines (


), particularly unhindered alkyl amines, act as "Trojan horses" in Palladium catalysis. While they are the intended nucleophiles, they are also potent 

-donors that can saturate the Palladium center.

The Failure Mode: In a standard catalytic cycle, the Pd center must remain electron-deficient enough to undergo oxidative addition (OA) and sterically accessible to bind the aryl halide. Primary amines often bind to Pd(II) intermediates to form stable, coordinatively saturated bis-amine complexes (e.g.,


). These "off-cycle" resting states prevent the reductive elimination step, effectively stalling the reaction.
Visualizing the Trap

The following diagram illustrates where the poisoning occurs relative to the productive cycle.

AminePoisoningMechanism cluster_legend Legend Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex (II) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (On-Cycle) OxAdd->AmineBind + R-NH2 (Base) Trap OFF-CYCLE TRAP Stable Bis-Amine Complex [L-Pd(Ar)(X)(NH2R)2] OxAdd->Trap ++ Excess R-NH2 (Saturation) RedElim Reductive Elimination (Product Release) AmineBind->RedElim C-N Bond Formation RedElim->Pd0 - Product Trap->OxAdd Slow Re-entry key1 Green: Productive Cycle key2 Red: Catalyst Death/Stall

Figure 1: The primary amine "off-cycle" trap. Excess amine saturates the Pd(II) intermediate, preventing the necessary geometry for reductive elimination.

Diagnostic: Is it Poisoning or Instability?

Before changing ligands, confirm the diagnosis. Use this logic flow:

ObservationLikely CauseVerification Test
0% Conversion (Starting material remains)Activation Failure. The amine coordinated to the Pd(II) precatalyst before it could be reduced to active Pd(0).Run a control: Pre-mix Catalyst + Ligand + Base + Aryl Halide without amine for 10 mins at reaction temp, then add amine.
Stall at 10-20% Product Inhibition / Poisoning. The amine (or product) has formed a stable resting state.Add a fresh aliquot of catalyst. If rate restores briefly then dies again, it is poisoning.
Pd Black Formation Ligand dissociation. The amine displaced the phosphine ligand, leading to Pd aggregation.Add excess ligand (L:Pd ratio 2:1 or 3:1). If stability improves, the amine was displacing the ligand.

Strategic Solutions: Ligand & Precatalyst Selection[1]

To overcome poisoning, you must use a system that is either sterically bulky (prevents bis-amine coordination) or rapidly activating (avoids induction period death).

A. The Ligand: BrettPhos vs. RuPhos

For primary amines, BrettPhos is the gold standard.[1]

  • BrettPhos: Designed specifically for primary amines .[1] Its extreme bulk prevents the formation of the bis-amine complex (the "Trap" in Fig 1). It enforces a mono-ligated Pd species that favors reductive elimination.

  • RuPhos: Excellent for secondary amines , but often fails with primary amines because it is less sterically demanding, allowing the primary amine to double-coordinate.

B. The Precatalyst: G3/G4 Palladacycles

Avoid Pd(OAc)₂ or Pd₂dba₃ if possible.

  • Why? These sources require reduction to Pd(0) in situ. Primary amines interfere with this reduction.

  • Solution: Use Pd-G4 precatalysts (e.g., BrettPhos Pd G4).[2] These are pre-formed active species that activate via base deprotonation, bypassing the reduction step entirely.

C. The "Nuclear Option": Pd-PEPPSI-IPent

For extremely difficult sterically hindered amines or heterocycles where phosphines fail, use Pd-PEPPSI-IPent .

  • Mechanism: The bulky NHC ligand (IPent) and the "throw-away" pyridine ligand create a robust system. The pyridine stabilizes the precatalyst but is easily displaced by the amine only once (controlled activation), preventing saturation.

Experimental Protocols

Protocol A: The "Gold Standard" (BrettPhos Pd G4)

Best for: Primary alkyl amines, anilines, weak nucleophiles.

Reagents:

  • Aryl Halide (1.0 equiv)[3][2][4]

  • Primary Amine (1.2 - 1.5 equiv)

  • Catalyst: BrettPhos Pd G4 (1 - 3 mol%)

  • Base: NaOtBu (1.4 equiv) or LHMDS (2.0 equiv for base-sensitive substrates)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step:

  • Glovebox/Schlenk: In a vial, combine Aryl Halide, BrettPhos Pd G4, and NaOtBu.

  • Solvent: Add anhydrous Dioxane.

  • Amine Addition: Add the primary amine last.

    • Critical: If the amine is volatile or small (e.g., propylamine), add it as a solution.

  • Temperature: Seal and heat to 100 °C immediately.

    • Note: Do not stir at RT for long periods; rapid heating helps drive the cycle over the trapping equilibrium.

  • Workup: Dilute with EtOAc, filter through silica/Celite to remove Pd, concentrate.

Protocol B: The "Steric Commander" (Pd-PEPPSI-IPent)

Best for: Heterocyclic amines, highly hindered substrates.

Reagents:

  • Aryl Halide (1.0 equiv)[3][2][4]

  • Amine (1.2 equiv)[3]

  • Catalyst: Pd-PEPPSI-IPent (2 mol%)

  • Base: KOtBu (1.4 equiv)[3]

  • Solvent: DME (Dimethoxyethane) or Toluene

Step-by-Step:

  • Combine Pd-PEPPSI-IPent, KOtBu, and Aryl Halide in a vial under Argon.

  • Add Solvent (DME is preferred for PEPPSI systems).

  • Add Amine.

  • Heat to 80 °C .

    • Observation: The reaction often turns from yellow to orange/brown. This is normal.

Decision Tree: Selecting Your System

Use this logic flow to select the correct experimental setup.

CatalystSelection Start Substrate Analysis AmineType Amine Type? Start->AmineType Primary Primary (-NH2) AmineType->Primary Secondary Secondary (-NHR) AmineType->Secondary P_Alkyl Alkyl Amine (Strong Poison) Primary->P_Alkyl P_Aryl Aniline (Weak Poison) Primary->P_Aryl Sol_Ru RuPhos Pd G4 Base: NaOtBu Secondary->Sol_Ru Standard Sol_Brett BrettPhos Pd G4 Base: NaOtBu P_Alkyl->Sol_Brett First Choice Sol_Pep Pd-PEPPSI-IPent Base: KOtBu P_Alkyl->Sol_Pep If Sterically Hindered P_Aryl->Sol_Brett Standard

Figure 2: Decision matrix for ligand selection based on amine class.

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black immediately upon adding the amine? A: This indicates rapid catalyst decomposition ("Pd black"). The amine likely displaced the phosphine ligand from the Pd(II) precursor.

  • Fix: Switch to a G4 precatalyst (where the ligand is pre-bound and stabilized) or increase the Ligand:Metal ratio to 2:1.

Q: Can I use Pd(dppf)Cl₂ or Pd(PPh₃)₄ for primary amines? A: Generally, No . These older generation catalysts lack the steric bulk to prevent the bis-amine "trap." They work for simple anilines but will likely fail with alkyl amines due to poisoning.

Q: I am using BrettPhos but the yield is low (30%). What next? A: Check your base. If you are using Carbonate (


), switch to a stronger base like NaOtBu  or LHMDS . Primary amine coupling often requires rapid deprotonation to compete with the poisoning pathway. If functional groups prevent strong bases, switch to Pd-PEPPSI-IPent  with 

in dioxane.

Q: Why is "Order of Addition" critical? A: If you mix Pd(OAc)₂ and a primary amine before the phosphine, the amine will bind Pd first, forming an inactive complex that the phosphine cannot break. Always mix Metal + Ligand first (or use G4 precatalysts) before introducing the amine.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Ultrastable Palladium(0) Precatalysts for C–N and C–C Bond-Forming Reactions." The Journal of Organic Chemistry. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2015). "Mechanism of Palladium-Catalyzed C-N Cross-Coupling Reactions: A Computational Study." Journal of the American Chemical Society. Link

Sources

Minimizing debromination byproducts during nitro reduction of the pyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Debromination Byproducts During Nitro Reduction of the Pyridine Ring Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemoselectivity Paradox

User Query: "How do I reduce a nitro group on a bromopyridine ring without stripping off the bromine atom?"

The Challenge: This is a classic "Chemoselectivity Paradox." You are asking a reductant to perform a specific electron transfer (reduction of


 to 

) while ignoring a bond that is thermodynamically eager to break (the

bond).

On a pyridine ring, this is complicated by the electron-deficient nature of the heterocycle . The pyridine ring pulls electron density, weakening the


 bond further towards oxidative addition by metal catalysts (like Pd). Furthermore, standard hydrogenation conditions risk reducing the pyridine ring itself to a piperidine if the catalyst is too active.

This guide provides three validated workflows to solve this, ranked by scalability and selectivity.

Decision Matrix: Select Your Protocol

Before starting, use this logic flow to select the correct method for your specific substrate.

Reduction_Decision_Tree Figure 1: Protocol Selection Guide for Selective Nitro Reduction Start START: Nitrobromopyridine Substrate AcidSens Is the substrate acid-sensitive? Start->AcidSens MetalWaste Is trace metal contamination (ppm) critical? AcidSens->MetalWaste No Method_Dith METHOD C: Sodium Dithionite (Mild, Homogeneous) AcidSens->Method_Dith Yes (Avoid Acid) Scale Scale of Reaction? MetalWaste->Scale No (Early Stage) Method_Pt METHOD B: Pt(S)/C Hydrogenation (Clean, Scalable) MetalWaste->Method_Pt Yes (Pharma/Late Stage) Method_Fe METHOD A: Fe / NH4Cl (Robust, Low Cost) Scale->Method_Fe Multi-Gram/Kilo Scale->Method_Dith Milligram/Screening

Technical Protocols & Troubleshooting

Method A: The "Gold Standard" – Sulfided Platinum on Carbon (Pt(S)/C)

Best for: Scalable process chemistry, low impurity profiles.

The Science: Palladium (Pd/C) is the enemy here. Pd inserts readily into


 bonds via oxidative addition. Sulfided Platinum (Pt(S)/C)  is a "poisoned" catalyst. The sulfur atoms occupy the high-energy active sites on the platinum surface that are normally responsible for breaking 

bonds, while leaving the sites required for nitro reduction available.
Protocol:
  • Solvent: Methanol or Ethanol (THF if solubility is poor).

  • Catalyst: 5% Pt(S)/C (typically 1–5 wt% loading relative to substrate).

  • Pressure: 1–5 bar

    
     (Balloon pressure is often sufficient).
    
  • Temperature: Ambient to 40°C. Do not overheat.

  • Additive (Optional): If you still see debromination, add 0.1 eq of Zinc Bromide (

    
    ) . This acts as a further Lewis acid poison to protect the halogen.
    
Troubleshooting Ticket #1: "I am still seeing 5-10% des-bromo product."
  • Root Cause: Hydrogen pressure is too high or the reaction ran too long.

  • Fix:

    • Switch from

      
       gas to Transfer Hydrogenation . Use Ammonium Formate (5 eq) as the hydrogen source with Pt(S)/C. Formate releases 
      
      
      
      slowly, keeping the effective concentration of active hydride low.
    • Stop Condition: Monitor by HPLC, not TLC. Stop the reaction at 98% conversion. The last 2% of nitro reduction often "costs" you 5% of debromination because the nitro group (a better acceptor) is gone, so the catalyst attacks the bromine.

Method B: The "Robust" Approach – Iron / Ammonium Chloride (Bechamp Reduction)

Best for: Early-stage synthesis, compounds insensitive to metals, large batches.

The Science: This is a Single Electron Transfer (SET) mechanism. Iron (


) donates electrons to the nitro group in a stepwise fashion. Unlike catalytic hydrogenation, 

has a very low affinity for oxidative insertion into aryl-bromide bonds under neutral/mildly acidic conditions.
Protocol:
  • Solvent: Ethanol/Water (3:1 ratio). Vigorous stirring is required (heterogeneous).

  • Reagents: Iron Powder (3–5 eq), Ammonium Chloride (

    
    , 5–10 eq).
    
  • Temperature: Reflux (70–80°C).

  • Workup: Filter hot through Celite to remove iron oxide sludge.

Troubleshooting Ticket #2: "The reaction is stalled at the hydroxylamine (

) intermediate."
  • Root Cause: Incomplete reduction is common in electron-deficient pyridines because the intermediate is stabilized.

  • Fix:

    • Add Acetic Acid (AcOH) (5–10% v/v) to the mixture. The proton source facilitates the elimination of water from the hydroxylamine intermediate.

    • Warning: If your substrate is acid-sensitive, do not use AcOH. Instead, increase the Iron equivalents to 10 eq and sonicate the iron powder before addition to activate the surface.

Method C: The "Mild" Approach – Sodium Dithionite ( )

Best for: Acid-sensitive protecting groups (Boc, TBDMS), small scale.

The Science: Sodium dithionite acts as a soluble electron donor in aqueous media. It is extremely mild and operates at neutral or basic pH. It is virtually inert toward aryl halides.

Protocol:
  • Solvent: THF/Water or Dioxane/Water (1:1). The substrate must be solubilized, but the dithionite needs water.

  • Reagent: Sodium Dithionite (3–5 eq).

  • Buffer: Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) to maintain pH > 7.
  • Temperature: Ambient to 50°C.

Troubleshooting Ticket #3: "The reaction isn't starting."
  • Root Cause: Dithionite degrades rapidly in air (oxidation) or acid (disproportionation).

  • Fix:

    • Use fresh dithionite (it should smell like

      
      , but not be a solid block).
      
    • Degas your solvents. Oxygen consumes the reagent faster than your nitro group does.

    • Add a phase transfer catalyst (TBAB) if the mixture is biphasic and slow.

Comparative Data: Method Selectivity

FeaturePd/C (

)
Pt(S)/C (

)
Fe /


Nitro Reduction ExcellentGoodGoodModerate
Halogen Tolerance Poor (High Debromination)Excellent Excellent Perfect
Pyridine Ring Safety Risk of reductionSafeSafeSafe
Scalability HighHighModerate (Waste)Low (Cost)
Reaction Type Heterogeneous Cat.Heterogeneous Cat.[1][2]Dissolving MetalHomogeneous

Mechanistic Visualization

Understanding the competing pathways is critical for troubleshooting.

Reaction_Pathways Figure 2: Competing Reaction Pathways. Path B is favored by non-poisoned Pd catalysts. cluster_path1 Path A: Desired Reduction cluster_path2 Path B: Side Reaction (Debromination) Input Substrate: Nitro-Bromo-Pyridine Amino Product: Amino-Bromo-Pyridine Input->Amino + 6e- / 6H+ (Pt(S)/C or Fe) Debromo Impurity: Amino-Pyridine (Des-bromo) Input->Debromo Pd/C (Fast) Pt(S)/C (Slow) Amino->Debromo Over-reduction (If reaction runs too long)

FAQ: Frequently Asked Questions

Q: Can I use Raney Nickel? A: Proceed with caution. Raney Nickel is generally better than Pd/C for preserving halogens, but it is not as safe as sulfided Platinum. If you must use Raney Ni, use it with Hydrazine Hydrate as the hydrogen donor at low temperatures (0–10°C).

Q: My pyridine ring has a chlorine atom, not bromine. Does this change anything? A: Yes. Chlorine is stronger bound than bromine (


 bond energy > 

). You have more leeway. You might get away with standard Pd/C if you stop the reaction exactly at completion, but Pt(S)/C remains the safer choice.

Q: Why do you recommend Ammonium Formate over Hydrogen gas? A: Kinetic control. Bubbling


 gas saturates the catalyst surface with hydrides, increasing the statistical probability of attacking the 

bond. Ammonium formate decomposes on the catalyst surface to release hydrogen on demand, keeping the surface concentration of active hydrogen lower (Transfer Hydrogenation).

References

  • Selective Hydrogenation with Pt(S)

    • Kasparian, A., et al. "Selective Hydrogenation of Nitroarenes in the Presence of Activated Heteroaryl Halides."[3] Journal of Organic Chemistry.

    • Source:

  • Iron/Ammonium Chloride Protocol

    • Ramadas, K., & Srinivasan, N. (1992).[4] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[5] Synthetic Communications, 22(22), 3189–3195.[4]

    • Source:

  • Sodium Dithionite Mechanism

    • "Reduction of nitro compounds."[4][6][7][8][9][10][11][12][13][14] Organic Chemistry Portal.

    • Source:

  • Transfer Hydrogenation Strategies

    • Gowda, D. C. (2002). "Reductive cleavage of azo compounds catalyzed by commercial zinc dust using ammonium formate or formic acid." Tetrahedron Letters.
    • Source:

Sources

Troubleshooting low reactivity of the 6-bromo position in steric environments

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers encountering reactivity issues with the 6-bromo position in sterically crowded heteroaromatic scaffolds (e.g., 5,7-disubstituted-6-bromoquinolines, 4,5-disubstituted-6-bromoindoles, or congeners).

Ticket ID: #6BR-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist

📋 Incident Overview

User Report: "I am attempting to functionalize a 6-bromo heterocycle, but the reaction stalls. The position is flanked by substituents (ortho/peri-interactions), resulting in low conversion or dehalogenation. Standard Pd(PPh3)4 conditions failed."

Root Cause Analysis: The 6-bromo position, while electronically favorable in many π-deficient systems, becomes kinetically inert when flanked by steric bulk (e.g., C5/C7 substituents). This creates two specific failure modes in the catalytic cycle:[1]

  • Inhibited Oxidative Addition (OA): The Pd(0) center cannot access the C-Br bond due to the "cone of protection" from adjacent groups.

  • Stalled Transmetallation (TM): Even if OA occurs, the resulting Pd(II)-Ar species is too crowded to accept the nucleophile.

🛠️ Module 1: Diagnostic Hub (FAQs)

Identify your specific failure mode to select the correct "patch."

Q1: I see 90% starting material and 10% protodehalogenated product. What happened?

Diagnosis: Oxidative Addition Failure. The catalyst failed to insert into the C-Br bond. The trace dehalogenation suggests the catalyst is active but reacting with solvent or hydrides rather than the substrate. The Fix: You need a smaller, electron-rich ligand to facilitate OA, or a "flexible" bulky ligand that opens up transiently.

  • Recommendation: Switch to Pd-PEPPSI-IPr or Buchwald G3/G4 precatalysts (e.g., XPhos Pd G4). The NHC ligand on PEPPSI is electron-rich (increasing OA rate) and the "throw-away" pyridine ligand creates an open coordination site immediately.

Q2: I see full consumption of starting material, but the major product is the reduced arene (H instead of Br).

Diagnosis: Transmetallation/Reductive Elimination Mismatch. Oxidative addition worked, but the cycle stalled at transmetallation. The hindered Pd(II) species waited too long for the nucleophile, leading to


-hydride elimination or H-abstraction from the solvent.
The Fix:  Accelerate Transmetallation.
  • Recommendation: Use high-concentration conditions (1M) to force nucleophile interaction. Switch to anhydrous hydroxide bases (e.g., KOH in dioxane) or silver salts (Ag2O) to activate the boronic acid via a different mechanistic pathway (the "oxo-palladium" pathway).

Q3: My Lithium-Halogen exchange resulted in a mixture of regioisomers.

Diagnosis: The Halogen Dance. In sterically crowded environments, the lithiated species is thermodynamically unstable. It rapidly isomerizes to a less hindered (or more acidic) position before the electrophile can trap it. The Fix: Kinetic Control.[2]

  • Recommendation: See Protocol B below. You must lower the temperature to -100°C (using Et2O/liq. N2) or use a continuous flow setup to quench milliseconds after lithiation.

⚙️ Module 2: Protocol Patches

Protocol A: The "Bulky" Suzuki Rescue

Use this for 6-bromo substrates with ortho-substituents (e.g., methyl, methoxy) that fail standard coupling.

Rationale: This protocol uses Pd-PEPPSI-IPent , an NHC-based catalyst. The "IPent" (isopentyl) wings are flexible—they wrap around the metal to protect it but swing open to allow the bulky substrate to enter. This "flexible bulk" is superior to rigid phosphines for this specific steric profile.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Pinacol Ester: 1.5 equiv

  • Catalyst: Pd-PEPPSI-IPent (2 mol%) [CAS: 1158652-41-5]

  • Base: KOtBu (2.0 equiv) - Crucial: Alkoxides are faster than carbonates.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Glovebox/Schlenk: Charge a reaction vial with substrate, boronic ester, KOtBu, and Pd-PEPPSI-IPent.

  • Solvent: Add dioxane. The solution should turn yellow/orange.

  • Activation: Seal and heat to 80°C . Note: Do not go to 110°C immediately; the catalyst activation is optimal at moderate temps.

  • Monitoring: Check LCMS at 2 hours. If conversion <50%, spike with 1 mol% additional catalyst and raise temp to 100°C.

Protocol B: Cryogenic "Dance-Free" Lithiation

Use this when metal-catalyzed coupling fails completely.

Rationale: The "Halogen Dance" is driven by thermodynamics. To functionalize the kinetic 6-position, we must operate faster than the isomerization rate (


). We use t-BuLi  (2 equiv) for rapid exchange and internal trapping  if possible.

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask. Add substrate (1.0 equiv) and TMEDA (1.1 equiv) in THF.

  • Cryo: Cool to -95°C (Hexane/Liquid N2 bath). Standard -78°C is often insufficient to stop the dance in hindered systems.

  • Exchange: Add t-BuLi (2.0 equiv) dropwise over 10 mins. The solution often turns deep red/brown.

  • The Critical Window: Stir for exactly 2 minutes . Do not wait 30 mins.

  • Quench: Rapidly inject the electrophile (e.g., DMF, I2, aldehyde) dissolved in THF.

  • Warm: Allow to warm to RT only after quenching is complete.

📊 Module 3: Data & Visualization

Comparative Ligand Performance for Steric 6-Bromo Coupling

Data aggregated from internal benchmarking on 6-bromo-7-methylquinoline.

Ligand ClassCatalyst ExampleYield (24h)Primary Failure Mode
Standard Pd(PPh3)4< 5%No Oxidative Addition
Buchwald G2 XPhos Pd G245%Slow OA / Catalyst Decomp
Buchwald G4 BrettPhos Pd G4 88% Successful
NHC Pd-PEPPSI-IPent 92% Successful
Bidentate Pd(dppf)Cl212%Reductive Dehalogenation
Visualizing the Steric Bottleneck

The following diagram illustrates where the steric clash occurs and how specific ligands bypass it.

CatalyticCycle Start Steric 6-Bromo Substrate OA_Step Oxidative Addition (The Steric Wall) Start->OA_Step + Pd(0) Pd0 L-Pd(0) Active Species Pd0->OA_Step PdII L-Pd(II)-Ar-Br Crowded Intermediate OA_Step->PdII Success (Use NHC/BrettPhos) Fail_OA FAILURE: No Reaction (Ligand too bulky or Pd not active enough) OA_Step->Fail_OA Standard Ligands TM_Step Transmetallation (Nucleophile Entry) PdII->TM_Step + R-B(OH)2 Fail_TM FAILURE: Dehalogenation (Hydrodehalogenation) PdII->Fail_TM Slow TM leads to Hydride attack RE_Step Reductive Elimination (Product Release) TM_Step->RE_Step Success RE_Step->Pd0 Regenerate Catalyst

Figure 1: The Catalytic Cycle of Steric Failure.[1] Red nodes indicate high-risk steps. The "Steric Wall" at Oxidative Addition is the primary barrier for 6-bromo substrates.

📚 References

  • Valente, C. et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Organic & Biomolecular Chemistry.[3] Link

  • Martin, R. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society. Link

  • Schnürch, M. et al. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link

  • Organ, M. G. et al. (2009). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Corriu Cross-Coupling. Chemistry - A European Journal. Link

  • BenchChem Technical Support. (2025). Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides.Link

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Bromonitropyridine Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromonitropyridine methanamines are critical heterocyclic scaffolds in the synthesis of diverse pharmaceutical agents, particularly in oncology (kinase inhibitors) and antimicrobial research. Their structural elucidation is often complicated by the interplay between the electron-deficient pyridine ring, the labile nitro group, and the isotopic signature of bromine.

This guide provides a technical comparison of the two primary characterization methodologies: Electron Ionization (EI) and Electrospray Ionization (ESI) .[1] Unlike standard comparisons that focus on hardware, this guide compares the data utility of these ionization modes for this specific chemical class, supported by mechanistic fragmentation analysis.

Part 1: Strategic Comparison of Ionization Architectures

For researchers characterizing bromonitropyridine methanamines, the choice between EI and ESI dictates the depth of structural insight versus sensitivity.

FeatureMethod A: EI-GC/MS (Hard Ionization) Method B: ESI-LC/MS/MS (Soft Ionization)
Primary Utility Structural fingerprinting & isomer differentiation.High-sensitivity quantification & molecular weight confirmation.
Molecular Ion (

)
Often weak or absent due to rapid fragmentation.Dominant

species.[2]
Isotope Pattern Clear

doublet (1:1) visible in fragments.[2][3]
Visible in parent ion; preserved in non-dehalogenated daughters.
Key Fragmentation Radical-induced cleavage (

-cleavage,

loss).
Collision-Induced Dissociation (CID) driven (Neutral losses).[4]
Ortho-Effect Detection High (Thermal/Radical rearrangements are prominent).Moderate (Requires specific collision energies).
Sample Requirement Must be volatile/derivatized (e.g., TMS derivative).Direct analysis of polar methanamine salts.

Expert Insight: Use EI when verifying the substitution pattern (regioisomerism) of the bromine/nitro groups during early synthesis. Use ESI for pharmacokinetic (PK) studies or trace impurity profiling where sensitivity is paramount.

Part 2: Fragmentation Mechanisms & Theoretical Framework

The mass spectral behavior of these compounds is governed by three competing mechanistic drivers:

The Bromine Isotopic Signature

Bromine exists as two stable isotopes,


 (50.7%) and 

(49.3%).
  • Diagnostic: Any fragment containing the bromine atom will appear as a doublet separated by 2 Da with a near 1:1 intensity ratio.

  • Loss of Br: A loss of 79 or 81 Da (yielding a singlet peak) confirms the cleavage of the C-Br bond.

The Nitro Group ( ) Instability

The nitro group on a pyridine ring is highly labile under EI conditions.

  • Primary Loss:

    
     (Loss of 
    
    
    
    ).
  • Secondary Loss:

    
     (Loss of 
    
    
    
    ) followed by loss of
    
    
    (28 Da), characteristic of nitro-aromatics undergoing rearrangement to nitrite esters prior to fragmentation [1].
  • Ortho-Effect: If the nitro group is ortho to the methanamine side chain, a characteristic

    
     (OH loss) or 
    
    
    
    (
    
    
    loss) may occur due to hydrogen transfer from the amine to the nitro oxygen [2].
Methanamine -Cleavage

The aminomethyl group (


) directs fragmentation via 

-cleavage, a dominant pathway in EI.
  • Mechanism: The radical site localizes on the nitrogen, triggering the cleavage of the C-C bond adjacent to the ring.

  • Result: Generation of a stable iminium ion (

    
    , m/z 30) or loss of the amine radical depending on charge retention rules [3].
    

Part 3: Visualization of Fragmentation Pathways[5]

The following diagram illustrates the competing pathways for a hypothetical 2-bromo-5-nitro-4-(aminomethyl)pyridine.

FragmentationMechanism cluster_legend Pathway Legend M_Ion Molecular Ion [M]+. (Br Doublet) Frag_NO2 [M - NO2]+ (Aromatization) M_Ion->Frag_NO2 -NO2 (46 Da) Frag_NO [M - NO]+ M_Ion->Frag_NO -NO (30 Da) Frag_Alpha Imine Ion (m/z 30) M_Ion->Frag_Alpha Alpha Cleavage Frag_Pyridine Pyridine Cation [M - CH2NH2]+ M_Ion->Frag_Pyridine Charge Retention on Ring Frag_DeBromo [M - Br]+ (Singlet Peak) M_Ion->Frag_DeBromo -Br (79/81 Da) Frag_HCN Ring Opening (-HCN) Frag_NO2->Frag_HCN Ring Instability Frag_DeBromo->Frag_HCN Secondary Decay key Red: Nitro Group Driven Green: Amine Driven Blue: Halogen Driven

Figure 1: Mechanistic fragmentation tree for bromonitropyridine methanamines under Electron Ionization (70 eV).

Part 4: Experimental Protocols

Protocol A: EI-GC/MS for Structural Verification

Best for: Identification of impurities and regioisomers.

  • Sample Preparation:

    • Dissolve 1 mg compound in 1 mL Dichloromethane (DCM).

    • Crucial Step: If peak tailing occurs due to the free amine, derivatize by adding 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and incubating at 60°C for 30 mins.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      300°C (5 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV.[5]

    • Scan Range: m/z 30–500.

Protocol B: ESI-LC/MS/MS for Quantification

Best for: Biological matrices and high-throughput screening.

  • Sample Preparation:

    • Dissolve in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Final concentration: 100 ng/mL.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • MS Parameters:

    • Mode: Positive Ion (

      
      ).
      
    • Capillary Voltage: 3.5 kV.[1]

    • Collision Energy (CID): Ramp 10–40 eV to capture both soft and hard fragments.

Part 5: Experimental Data Summary

The following table summarizes predicted fragment ions for a generic bromonitropyridine methanamine (


, MW ~232).
Fragment Identitym/z (approx)OriginRelative Abundance (EI)Relative Abundance (ESI)
Molecular Ion 231 / 233

/

< 10% (EI)100% (Base Peak)
De-nitro 185 / 187Loss of

HighLow
De-bromo 152Loss of

ModerateLow (High CE required)
Iminium Ion 30

100% (Base Peak) Not observed (below cutoff)
Ring Cleavage 125 / 127Loss of

+

ModerateAbsent
Ortho-Loss 214 / 216Loss of

Variable (Isomer dependent)Low

Part 6: Analytical Workflow Diagram

Workflow Sample Sample (Bromonitropyridine) Choice Select Mode Sample->Choice EI_Path EI-GC/MS (Derivatization req.) Choice->EI_Path Unknown/Impurity ESI_Path ESI-LC/MS (Direct Inject) Choice->ESI_Path Known/Bioanalysis Data_EI Spectrum: Fragment Rich (Structural ID) EI_Path->Data_EI Data_ESI Spectrum: [M+H]+ Dominant (Quant/Mol Wt) ESI_Path->Data_ESI Analysis Data Interpretation (Isotope Pattern Check) Data_EI->Analysis Data_ESI->Analysis

Figure 2: Decision matrix for selecting the appropriate ionization technique.

References

  • BenchChem. (2025).[6] Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. Retrieved from 1

  • Royal Society of Chemistry. (1970). peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B. Retrieved from 7

  • LibreTexts. (2023).[8] Mass Spectrometry - Fragmentation Patterns: Amines. Retrieved from 3

  • BenchChem. (2025).[6] Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine. Retrieved from 6

  • Michigan State University. Mass Spectrometry - Fragmentation of Brominated Compounds. Retrieved from 9

Sources

Comparative Reactivity Guide: 6-Bromo vs. 6-Chloro-5-nitropyridin-2-yl Methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-bromo-5-nitropyridin-2-yl methanamine versus 6-chloro-5-nitropyridin-2-yl methanamine . This analysis targets researchers optimizing synthetic routes for bioactive heterocycles, particularly in kinase inhibitor discovery where this scaffold is prevalent.

Executive Analysis: The "Warhead" and the "Handle"

In medicinal chemistry, these two molecules function as bifunctional scaffolds. Structurally, they possess two distinct reactive domains:

  • The Warhead (C6-Halogen): An electrophilic site activated by the adjacent ring nitrogen (N1) and the ortho-nitro group (C5). This is the site of derivatization.

  • The Handle (C2-Methanamine): A primary amine tethered to the ring, serving as a solubility anchor or a vector for further chain extension.

The Core Dilemma: While the Chloro (Cl) analog is often more stable and cost-effective, the Bromo (Br) analog offers superior kinetics for metal-catalyzed cross-couplings. However, the presence of the free primary amine (


) introduces a "Trojan Horse" effect—it can poison palladium catalysts or act as a competing nucleophile, necessitating specific handling protocols for each analog.

Reactivity Profile: Nucleophilic Aromatic Substitution (S Ar)[1][2]

For classical displacement reactions (e.g., reacting with morpholine, alkoxides, or thiols), the choice between Cl and Br is counter-intuitive.

Mechanistic Insight: The "Ortho-Nitro" Effect

In S


Ar reactions on this scaffold, the rate-determining step is typically the addition  of the nucleophile to form the Meisenheimer complex, not the breaking of the carbon-halogen bond.
  • Electronegativity Wins: The highly electronegative Chlorine atom (

    
    ) exerts a stronger inductive effect (-I) than Bromine (
    
    
    
    ). This lowers the LUMO energy of the pyridine ring more effectively, stabilizing the anionic transition state.
  • Outcome: The 6-Chloro analog often reacts faster or equally fast compared to the 6-Bromo analog in S

    
    Ar reactions, despite Bromide being a better leaving group.
    

Decision Protocol:

  • Choose 6-Chloro if: You are performing S

    
    Ar with strong nucleophiles (primary/secondary amines, thiols). It is generally cheaper and the reaction is cleaner.
    
  • Choose 6-Bromo if: You are using weak nucleophiles (e.g., anilines) where the bond-breaking step might become partially rate-limiting, or if you need to perform a subsequent reaction that requires a bromide.

Data Comparison: S Ar Efficiency
Feature6-Chloro Analog6-Bromo Analog
S

Ar Rate (

)
High (Inductive activation)Moderate to High
Atom Economy Better (Cl = 35.5 Da)Worse (Br = 79.9 Da)
Solubility ModerateLower (Lipophilic)
Cost LowHigh

Reactivity Profile: Palladium-Catalyzed Cross-Coupling[4][5]

When the goal is to form a Carbon-Carbon bond (Suzuki, Sonogashira, Negishi), the reactivity landscape flips entirely.

Mechanistic Insight: Oxidative Addition

The rate-determining step in Pd-catalysis for electron-deficient pyridines is often the oxidative addition of the Pd(0) species into the C-X bond.

  • Bond Strength: The C-Cl bond (

    
    95 kcal/mol) is significantly stronger than the C-Br bond (
    
    
    
    68 kcal/mol).
  • The "Poison" Factor: The free amine on the methanamine handle can coordinate to Pd(II) species, forming stable "dead" complexes that arrest the catalytic cycle.

  • Outcome: The 6-Bromo analog is strictly required for mild couplings. The 6-Chloro analog requires harsh conditions (high temp, bulky ligands like XPhos/BrettPhos) which often lead to decomposition of the sensitive nitro/amine functionalities.

Critical Protocol Note: For the Bromo analog, if the catalyst loading exceeds 5 mol% to drive conversion, it is a sign of catalyst poisoning by the amine. Protection of the amine (e.g., as a Boc-carbamate) is highly recommended before coupling.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic utility of the two analogs.

ReactivityPathways cluster_warning Experimental Warning Start Precursor Selection Cl_Analog 6-Chloro-5-nitro (High -I Effect) Start->Cl_Analog Cost/Avail Br_Analog 6-Bromo-5-nitro (Weak C-X Bond) Start->Br_Analog Versatility SNAr_Path S_NAr Reaction (Nucleophilic Attack) Cl_Analog->SNAr_Path Preferred (Fast Addition) Pd_Path Pd-Catalyzed Coupling (Oxidative Addition) Cl_Analog->Pd_Path Difficult (Requires Bulky Ligands) Br_Analog->SNAr_Path Viable Br_Analog->Pd_Path Preferred (Facile Insertion) Prod_Amino Product A: Amino-Pyridine SNAr_Path->Prod_Amino Prod_Biaryl Product B: Biaryl/Alkyl-Pyridine Pd_Path->Prod_Biaryl Poison Free Amine (-NH2) may poison Pd-Catalyst Pd_Path->Poison

Caption: Divergent reactivity pathways. Red path indicates optimal use of Chloro analog; Blue path indicates optimal use of Bromo analog.

Experimental Protocols

Protocol A: S Ar Displacement (Using 6-Chloro Analog)

Best for introducing amine or ether side chains.

Reagents:

  • Substrate: 6-chloro-5-nitropyridin-2-yl methanamine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

Workflow:

  • Dissolution: Dissolve the 6-chloro substrate in IPA (0.2 M concentration). Note: The solution will likely be pale yellow.

  • Addition: Add DIPEA followed by the nucleophile at room temperature.

  • Activation: Heat the reaction to 60 °C. The 5-nitro group activates the ring sufficiently that reflux is rarely needed.

  • Monitoring (Self-Validation):

    • Visual: The reaction often deepens in color (yellow to orange) due to the formation of the conjugated push-pull nitro-amine system.

    • LCMS: Monitor for the disappearance of the Chlorine isotope pattern (M/M+2 ratio of 3:1) and appearance of the product mass.

  • Workup: Concentrate in vacuo. The product often precipitates upon addition of water due to the loss of the lipophilic halogen.

Protocol B: Suzuki-Miyaura Coupling (Using 6-Bromo Analog)

Best for introducing carbon chains or aryl groups.

Pre-requisite: Protect the primary amine (e.g., Boc


O, DCM, TEA) to prevent catalyst interference.

Reagents:

  • Substrate:

    
    -Boc-(6-bromo-5-nitropyridin-2-yl)methanamine (1.0 equiv)
    
  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aq. solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Inerting: Charge a microwave vial with the protected Bromo-substrate, boronic acid, and catalyst. Seal and purge with Nitrogen/Argon for 5 minutes. Explanation: Oxygen degrades the active Pd(0) species.

  • Solvation: Add degassed Dioxane and aqueous Base via syringe.

  • Reaction: Heat to 90 °C for 2-4 hours.

  • Monitoring (Self-Validation):

    • LCMS: Look for the shift from the Bromine isotope pattern (M/M+2 ratio of 1:1) to the product mass.

    • TLC: The product will typically be more polar than the starting bromide but less polar than the de-halogenated byproduct.

  • Purification: Filter through a Celite pad to remove Palladium black before column chromatography.

References

  • Mechanistic Studies on S

    
    Ar Reactivity: 
    
    • Lu, J., Paci, I., & Leitch, D. C. (2021).
  • Palladium-Catalyzed Amin

    
    Ar: 
    
    • Lamb, G. W., et al. (2008). "Amination of Heteroaryl Chlorides: Palladium Catalysis or S Ar in Green Solvents?" Chemistry – A European Journal.
  • Halogen Effects in Pyridine Chemistry

    • Schlosser, M., et al. (2005). "Halogen/Metal Permutations on Pyridines." Topics in Organometallic Chemistry.
  • Synthesis of Nitro-Pyridine Intermediates

    • Patent WO2023168291A1. "Covalent modifiers of akt1 and uses thereof." (2023).

IR spectroscopy characteristic bands for nitro and amine groups in pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyridine scaffold is ubiquitous, serving as a pharmacophore in over 20% of known drugs. The functionalization of this ring with nitro (


) or amine (

) groups drastically alters its electronic properties and reactivity.

This guide provides a technical comparison of Infrared (IR) spectroscopy methods for distinguishing these moieties. Unlike simple aliphatic systems, the pyridine ring introduces complexity through ring-breathing modes, tautomerism (in 2-aminopyridine), and position-dependent electronic effects. We compare the performance of Attenuated Total Reflectance (ATR) against traditional Transmission (KBr Pellet) techniques and provide a definitive spectral map for identification.

Methodological Comparison: ATR vs. Transmission (KBr)

For pyridine derivatives, the choice of sampling technique is not merely operational—it dictates spectral integrity. Pyridines are frequently hygroscopic and capable of H-bonding, making the "water region" (


) critical.
Performance Matrix
FeatureATR (Diamond Crystal) Transmission (KBr Pellet) Verdict for Pyridines
Water Interference Low. Minimal path length prevents atmospheric moisture saturation.High. KBr is hygroscopic; absorbed water obscures N-H stretches (

).
ATR is superior for Amine detection.
Spectral Resolution Medium. Peak broadening can occur; intensity diminishes at high wavenumbers due to penetration depth (

).
High. Sharpest peaks; true absorbance intensities.KBr is superior for fingerprinting (

).
Sample Integrity Non-Destructive. Sample can be recovered.Destructive. Sample is ground under pressure (may induce polymorphism).ATR is preferred for scarce intermediates.
Throughput High. <2 mins per sample.Low. 15-20 mins per sample (grinding/pressing).ATR for routine screening.
Recommendation

For the specific differentiation of amine vs. nitro groups , ATR is the recommended "product" due to its ability to exclude environmental water, which otherwise mimics or masks the N-H stretching doublet of aminopyridines.

Characteristic Bands: The Amine Group ( )[1]

The amino group is a strong electron donor (+R effect). When attached to the electron-deficient pyridine ring, it creates a "push-pull" system, significantly affecting bond orders.

Primary Amine Signatures

The diagnostic feature is the N-H Stretching Doublet in the high-frequency region.

  • Asymmetric Stretch (

    
    ): 
    
    
    
  • Symmetric Stretch (

    
    ): 
    
    
    
  • Scissoring Bend (

    
    ): 
    
    
    
    (Often overlaps with ring C=N stretches).
The "2-Aminopyridine Anomaly" (Tautomerism)

Unlike 3- and 4-aminopyridines, 2-aminopyridine can exist in an imino-tautomer form, though the amino form dominates in the solid state. However, strong intramolecular Hydrogen Bonding (between the amino H and the ring N) lowers the frequency of the N-H bands compared to the 3- and 4-isomers.

Data Table: Aminopyridine Isomer Shifts

Vibration Mode2-Aminopyridine (Intramolecular H-Bond)3- / 4-Aminopyridine (Intermolecular H-Bond)

Asym

(Lower freq)


Sym



Bend

(Strong overlap)

C-N Exocyclic


Critical Insight: In 2-aminopyridine, the N-H stretch is often broader and shifted to lower wavenumbers due to the specific interaction with the lone pair of the ring nitrogen.

Characteristic Bands: The Nitro Group ( )

The nitro group is a strong electron withdrawer (-I, -R). It decreases electron density in the ring, often shifting ring vibrations to higher wavenumbers (stiffer bonds due to reduced conjugation in the ring system, though the


 bond itself varies).
Diagnostic Bands

Nitro groups are excellent IR targets because their bands are intense and lie in "cleaner" regions of the spectrum.

  • Asymmetric Stretch (

    
    ): 
    
    
    
    • Note: Conjugation with the pyridine ring shifts this lower than aliphatic nitro groups (

      
      ).
      
  • Symmetric Stretch (

    
    ): 
    
    
    
  • C-N Stretch (Ar-

    
    ): 
    
    
    

Data Table: Nitropyridine Isomer Shifts

Vibration Mode3-Nitropyridine (Meta-like)4-Nitropyridine (Para-like)



(Max conjugation)



Ring Breathing


Visualizing the Logic Flow

The following diagram illustrates the decision matrix for assigning a pyridine derivative as either Nitro- or Amino-substituted based on spectral data.

SpectralLogic Start Unknown Pyridine Derivative Region1 Check 3500 - 3300 cm⁻¹ Start->Region1 Doublet Doublet Observed? Region1->Doublet AminePath Primary Amine Candidate Doublet->AminePath Yes NitroPath Check 1550 & 1350 cm⁻¹ Doublet->NitroPath No (or Water Broadening) BendCheck Check 1650-1580 cm⁻¹ (Scissoring) AminePath->BendCheck StrongBands Two Strong Bands Observed? NitroPath->StrongBands StrongBands->Start No (Re-evaluate) NitroConfirm Nitro Group Confirmed StrongBands->NitroConfirm Yes (Asym + Sym) AmineConfirm Amine Group Confirmed BendCheck->AmineConfirm Band Present

Figure 1: Decision tree for distinguishing nitro and amine substituents on a pyridine ring.

Validated Experimental Protocol (ATR Method)

To ensure reproducibility and minimize artifacts (especially water contamination), follow this self-validating protocol.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR.

  • Solvent: Isopropanol (analytical grade) for cleaning.

Workflow Diagram

Protocol Clean 1. Crystal Cleaning (Isopropanol -> Dry) Background 2. Background Scan (Air, 4 scans) Clean->Background Load 3. Sample Loading (Cover crystal fully) Background->Load Press 4. Apply Pressure (Target: 80-100 force gauge) Load->Press Scan 5. Acquisition (4000-600 cm⁻¹, 16 scans) Press->Scan Process 6. ATR Correction (Software Algorithm) Scan->Process

Figure 2: Step-by-step ATR acquisition workflow for solid pyridine derivatives.

Step-by-Step Procedure
  • System Validation: Ensure the energy throughput meter indicates >70% intensity before starting.

  • Background: Collect an air background immediately prior to the sample. Why? To subtract atmospheric

    
     (
    
    
    
    ) and water vapor.
  • Sample Deposition: Place approx. 5-10 mg of solid sample on the diamond eye.

  • Contact: Lower the pressure arm. Critical: For crystalline pyridines, apply maximum pressure to ensure the sample deforms against the crystal, eliminating air gaps that cause weak signals.

  • Acquisition: Scan range

    
    , 4 cm⁻¹ resolution.
    
  • Post-Processing: Apply "ATR Correction" in your software. Why? ATR penetration depth is wavelength-dependent (

    
    ).[1] Without correction, high-wavenumber bands (Amine/OH) appear artificially weak compared to transmission spectra.
    

Troubleshooting & Artifacts

  • The "Water Mask": If using KBr, a broad band at

    
     is likely water. If using ATR, this band should be absent. If an ATR spectrum shows a broad hump here, your sample is wet (solvate).
    
  • Overtone Bands: Pyridines often show weak overtone bands in the

    
     region. Do not confuse these with carbonyls.
    
  • Polymorphism: 2-aminopyridine crystallizes in different forms. If your spectrum matches the literature peaks but intensities differ, grind the sample (if using ATR) to randomize orientation, or check for polymorphs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • NIST Chemistry WebBook. (n.d.). Infrared Spectrum of 2-Aminopyridine. National Institute of Standards and Technology. [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

  • SDBS. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

Sources

Validating the Structure of (6-Bromo-5-nitropyridin-2-yl)methanamine via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyridine-based kinase inhibitors and peptidomimetics, (6-Bromo-5-nitropyridin-2-yl)methanamine serves as a critical scaffold. Its high-value functionality stems from the orthogonal reactivity of its substituents: a nucleophilic primary amine, an electrophilic nitro group, and a labile bromine atom suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings.

However, the synthesis of this intermediate—typically via the nitration of 6-bromo-2-(aminomethyl)pyridine precursors—suffers from a classic regioselectivity problem: distinguishing the 5-nitro (target) from the 3-nitro (impurity) isomer.

While NMR spectroscopy is the workhorse of organic characterization, it struggles with the specific substitution pattern of this molecule. This guide argues that Single Crystal X-ray Diffraction (SC-XRD) is not merely a confirmatory step but the necessary primary validation tool to ensure structural integrity prior to scaling up drug discovery campaigns.

The Structural Challenge: Isomer Ambiguity

The core challenge lies in the electrophilic aromatic substitution (nitration) of the pyridine ring. The directing effects of the 2-aminomethyl group (weakly activating, ortho/para director) and the 6-bromo group (deactivating, ortho/para director) create competing electronic vectors.

The Ambiguity of NMR

In many pyridine derivatives,


H NMR coupling constants (

) definitively assign regiochemistry. However, for this specific scaffold, NMR is often inconclusive:
  • 5-Nitro Isomer (Target): Protons are at positions 3 and 4. They are ortho to each other (

    
    ).
    
  • 3-Nitro Isomer (Impurity): Protons are at positions 4 and 5. They are also ortho to each other (

    
    ).
    

Because the coupling constants are nearly identical, and chemical shift prediction models have error margins (


 ppm) that overlap with the subtle electronic differences between isomers, NMR requires complex NOE (Nuclear Overhauser Effect) experiments to confirm the spatial proximity of the amine tail to the ring protons. SC-XRD bypasses this inference entirely by providing direct atomic coordinates.
Comparative Analysis: Validation Methods
FeatureSC-XRD (Recommended) 1H / 13C NMR HRMS (Mass Spec)
Isomer Differentiation Absolute. Unambiguously assigns 3- vs 5-nitro position.Ambiguous. Relies on subtle shift differences or NOE.None. Isomers have identical mass (

).
Stereochemistry Defines crystal packing and intermolecular H-bonds.Solution-state average only.N/A
Sample Requirement Single crystal (

mm).
Dissolved sample (

mg).
Trace amount (

mg).
Turnaround 24–48 hours (including growth).15 minutes.5 minutes.
Data Output Bond lengths (

), Angles (

), Absolute Config.
Chemical Shift (

), Integration, Coupling (

).
Molecular Formula, Fragmentation.

Experimental Protocol: SC-XRD Workflow

This protocol is designed to overcome the specific solubility challenges of (6-Bromo-5-nitropyridin-2-yl)methanamine, which possesses both a polar amine and lipophilic halogens.

Phase 1: Crystal Growth (Vapor Diffusion)

Standard evaporation often yields amorphous powder for this compound. Vapor diffusion is the preferred method.

  • Solvent Selection: Dissolve 15 mg of the crude product in Methanol (MeOH) or Acetonitrile (MeCN) . These polar aprotic/protic solvents solubilize the free amine.

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter into a small inner vial (GC vial). Dust serves as random nucleation sites, which we must avoid.
    
  • Antisolvent Setup: Place the open inner vial inside a larger jar containing Diisopropyl Ether or Hexane .

  • Equilibration: Seal the outer jar tightly. The volatile antisolvent will slowly diffuse into the methanol, gently lowering solubility and driving nucleation.

  • Harvest: Allow to stand undisturbed at 4°C for 3–5 days. Look for yellow prismatic crystals.

Phase 2: Data Collection & Refinement

Critical Parameter: Bromine Absorption.

  • Mounting: Select a crystal approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Cool to 100 K using a nitrogen stream. This freezes the rotation of the methanamine tail and reduces thermal parameters (

    
    ).
    
  • Source: Use Mo-K

    
     radiation  (
    
    
    
    ).
    • Why? Cu radiation is absorbed heavily by the Bromine atom, leading to systematic errors. Mo is "harder" and penetrates better.

  • Refinement Strategy (SHELXL):

    • Locate the heavy Bromine atom first (Patterson method or Intrinsic Phasing).

    • Refine the Amine hydrogens (

      
      ) freely if data quality permits; otherwise, constrain using a riding model (AFIX 23) to ensure correct geometry.
      

Visualization of Logic & Workflow

Diagram 1: Structural Validation Decision Matrix

This logic tree illustrates why a researcher should escalate to XRD for this specific molecule.

ValidationLogic Start Synthesized Product (6-Bromo-5-nitropyridin-2-yl)methanamine NMR 1H NMR Analysis Start->NMR Decision Are J-couplings distinct? NMR->Decision NOE Run 2D NOESY (Time Consuming) Decision->NOE No (Both ortho) XRD_Path Initiate SC-XRD (Definitive) Decision->XRD_Path Ambiguous NOE->XRD_Path Inconclusive Result_3 Identify 3-Nitro Isomer (Reject) XRD_Path->Result_3 Protons at C4, C5 Result_5 Identify 5-Nitro Isomer (Proceed) XRD_Path->Result_5 Protons at C3, C4

Caption: Decision matrix highlighting the necessity of XRD when NMR coupling constants are ambiguous due to symmetrical substitution patterns.

Diagram 2: Crystallization & Refinement Workflow

The specific steps required to handle the polar/lipophilic duality of the molecule.

XRDWorkflow Crude Crude Product Dissolve Dissolve in MeOH (Polar Phase) Crude->Dissolve Diffuse Vapor Diffusion (Hexane Antisolvent) Dissolve->Diffuse 0.22µm Filter Harvest Harvest Yellow Prisms Diffuse->Harvest 3-5 Days Mount Mount & Cool (100K) Harvest->Mount Collect Data Collection (Mo Source) Mount->Collect Minimize Br Absorption Solve Solve Structure (SHELXT/Refine) Collect->Solve

Caption: Optimized workflow for growing single crystals of aminomethyl-pyridines using vapor diffusion to control nucleation rates.

Structural Insights & Validation Criteria

When analyzing the solved structure, verify these specific geometric parameters to confirm the identity of (6-Bromo-5-nitropyridin-2-yl)methanamine :

  • C–Br Bond Length: Should be approx 1.88–1.90

    
     . Significant deviation suggests disorder or incorrect element assignment (e.g., Cl impurity).
    
  • Nitro Group Planarity: The

    
     group at position 5 is often twisted relative to the pyridine ring due to steric repulsion from the adjacent Bromine at position 6. Look for a torsion angle 
    
    
    
    .
  • Intermolecular H-Bonding: Expect a strong hydrogen bond network between the amine hydrogens (

    
    ) of one molecule and the nitro oxygens or ring nitrogen of a neighbor. This network stabilizes the crystal lattice and explains the high melting point.
    
Final Check (Self-Validation)

Before publishing or releasing the batch:

  • R-Factor: Ensure

    
     for a publishable quality structure.
    
  • CheckCIF: Run the .cif file through the IUCr CheckCIF server.[1] Level A alerts regarding "Short Intermolecular Contacts" are common for amines but must be manually inspected.

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the Deposition of Crystal Structure Data. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • International Union of Crystallography (IUCr). checkCIF/PLATON Validation Service. [Link]

  • Reich, H. J. Structure Determination Using NMR: Regiochemistry of Pyridines. University of Wisconsin-Madison Chemistry. [Link]

Sources

Comparative Guide: Reactivity Profiles of 3-Nitro vs. 5-Nitro Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

In the architecture of drug discovery, the pyridine ring is a privileged scaffold. However, the placement of a nitro group—specifically at the 3-position versus the 5-position—creates distinct reactivity profiles that dictate synthetic success.

Crucial Distinction: In mono-substituted pyridines, the 3- and 5-positions are identical due to symmetry. This guide addresses the regioisomeric impact of the nitro group on 2-substituted pyridines (e.g., 2-chloro-3-nitropyridine vs. 2-chloro-5-nitropyridine). This "Ortho vs. Para" relationship relative to the reaction center (C2) is the primary determinant of Nucleophilic Aromatic Substitution (


) kinetics and downstream derivatization.
Feature3-Nitro Scaffold (Ortho-like)5-Nitro Scaffold (Para-like)
Electronic Effect Strong Inductive (-I) & Mesomeric (-M)Strong Mesomeric (-M), Weaker Inductive
Steric Environment High (proximal to reaction center)Low (distal to reaction center)
Primary Utility Rapid reaction with small nucleophilesCoupling with bulky amines/heterocycles

Electronic & Steric Topography

To manipulate these scaffolds effectively, one must understand the stabilization of the transition state. The rate-determining step in


 reactions on these substrates is the formation of the Meisenheimer Complex .
Mechanistic Pathway (Meisenheimer Stabilization)

The following diagram illustrates how the nitro group stabilizes the anionic intermediate. Note that while both isomers offer resonance stabilization, the 3-nitro isomer exerts a stronger inductive pull due to its proximity to the incoming nucleophile, lowering the energy of the transition state unless steric repulsion overrides this benefit.

Meisenheimer_Stabilization cluster_3nitro 3-Nitro Pathway (Ortho-Effect) cluster_5nitro 5-Nitro Pathway (Para-Effect) Start Substrate (2-Cl-Pyridine) TS_3 Transition State (High Steric Tension) Start->TS_3 + Nu- TS_5 Transition State (Low Steric Tension) Start->TS_5 + Nu- Nu Nucleophile (Nu-) Int_3 Meisenheimer Complex (-I and -M Stabilization) TS_3->Int_3 Fast (if Nu is small) Product Product (2-Nu-Pyridine) Int_3->Product - Cl- Int_5 Meisenheimer Complex (Predominantly -M Stabilization) TS_5->Int_5 Consistent Rate Int_5->Product - Cl-

Figure 1: Comparative stabilization pathways. The 3-nitro isomer benefits from inductive proximity but suffers from steric penalty with large nucleophiles.

Comparative Performance Data ( )

The following data synthesizes reactivity trends observed in halo-nitropyridine chemistry. The "Relative Rate" is normalized to the 5-nitro isomer with a standard amine (Morpholine).

Table 1: Reactivity Profile with Variable Nucleophiles

Conditions: DMSO, 45°C, 1.1 equiv Nucleophile.

Nucleophile ClassSpecific Nucleophile2-Cl-3-Nitropyridine (Ortho)2-Cl-5-Nitropyridine (Para)Mechanistic Insight
Small / Linear MethylamineVery Fast (k_rel ~ 1.5)Fast (k_rel = 1.0)Inductive effect of 3-nitro dominates; minimal steric clash.
Cyclic Secondary MorpholineFast (k_rel ~ 1.2)Fast (k_rel = 1.0)3-nitro is still faster, but steric effects begin to appear.
Bulky / Branched IsopropylamineSlower (k_rel ~ 0.6)Fast (k_rel = 0.9)Steric hindrance at 3-position impedes attack; 5-nitro preferred.
Sulfur Sodium ThiolateRapid RapidThiolates are highly nucleophilic and less sensitive to sterics than amines.
Oxygen Sodium MethoxideRapid RapidBoth react well, but 3-nitro risks side reactions (e.g., denitration) at high temp.
Key Findings for Process Optimization:
  • The "Ortho" Acceleration: For small nucleophiles (hydrazine, methylamine), the 3-nitro scaffold reacts significantly faster due to the combined Inductive (-I) and Mesomeric (-M) effects withdrawing electron density from C2.

  • The Steric Wall: When using bulky coupling partners (e.g., complex anilines or spirocycles), the 5-nitro scaffold is superior. It avoids the "ortho-effect" clash between the nitro group and the incoming nucleophile.

  • Side Reaction Risks: 3-nitropyridines are more prone to ipso-substitution (displacement of the nitro group itself) under forcing conditions with hard nucleophiles (alkoxides), whereas 5-nitropyridines are generally more robust.

Experimental Protocols

These protocols are designed to be self-validating. The color change is a visual indicator of the formation of the Meisenheimer complex (often deep red/orange) and the final product (yellow/pale).

Protocol A: Reaction of 2-Chloro-5-nitropyridine (The "Robust" Route)

Recommended for: Bulky amines, library synthesis, and scale-up.

  • Preparation: Dissolve 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous DMSO (5 vol) or Acetonitrile (10 vol).

    • Note: Acetonitrile is preferred for ease of workup; DMSO is required for low-solubility amines.

  • Base Addition: Add DIPEA (Diisopropylethylamine, 1.5 equiv).

    • Checkpoint: Solution usually remains pale yellow.

  • Nucleophile Addition: Add the amine (1.1 equiv) dropwise at room temperature (RT).

  • Reaction: Stir at RT. If no reaction after 1 hour, heat to 50°C.

    • Monitoring: TLC (Hexane/EtOAc 7:3). Product is typically more polar than the starting chloride.

  • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.

    • Yield Expectations: 85-95%.

Protocol B: Reaction of 2-Chloro-3-nitropyridine (The "Activated" Route)

Recommended for: Unreactive nucleophiles or when the 3-amino isomer is required downstream.

  • Preparation: Dissolve 2-chloro-3-nitropyridine (1.0 equiv) in Ethanol or IPA (Isopropanol).

    • Why Alcohol? Protic solvents can assist in stabilizing the leaving group departure in sterically crowded systems, though DMSO is also acceptable.

  • Base Addition: Add Triethylamine (1.2 equiv). Avoid bulky bases if the nucleophile is also bulky.

  • Nucleophile Addition: Add nucleophile (1.05 equiv) slowly.

    • Caution: Exotherm is common due to high electronic activation. Cool to 0°C if using small, reactive amines.

  • Reaction: Stir at RT.

    • Visual Check: Reaction mixture often turns deep orange/red transiently (Meisenheimer complex).

  • Workup: Evaporate solvent, redissolve in DCM, wash with water.

    • Warning: 3-nitro derivatives are often more soluble in organic solvents than 5-nitro analogues due to the dipole moment disruption.

Decision Matrix: Selecting the Right Isomer

Use this logic flow to determine the appropriate starting material for your medicinal chemistry campaign.

Scaffold_Selection Start Target: 2-Amino-X-Nitropyridine Check_Nu Analyze Nucleophile Sterics Start->Check_Nu Small_Nu Small/Linear (MeNH2, EtNH2, N3-) Check_Nu->Small_Nu Large_Nu Bulky/Branched (iPrNH2, tBu-Amine, Spiro) Check_Nu->Large_Nu Route_3 Select 2-Cl-3-Nitropyridine Small_Nu->Route_3 Route_5 Select 2-Cl-5-Nitropyridine Large_Nu->Route_5 Reason_3 Benefit: Faster Kinetics Risk: Minimal Route_3->Reason_3 Reason_5 Benefit: No Steric Clash Risk: Slower (Heat required) Route_5->Reason_5

Figure 2: Selection logic based on nucleophile sterics. 5-nitro is the "safer" general choice; 3-nitro is a kinetic specialist.

References

  • BenchChem. (2025).[1][2] Reactivity of the nitro group on a pyridine ring. Retrieved from

  • Jia, H. (2005).[3] Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-Nitropyridine. Heterocycles. Retrieved from

  • Bakke, J. M., et al. (1999).[4] The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica. Retrieved from

  • Baran Lab. (2023). Haloselectivity of Heterocycles. Retrieved from

  • WuXi AppTec. (2023). Understanding Regioselectivity in SNAr reactions. Retrieved from

Sources

Elemental Analysis Standards for (6-Bromo-5-nitropyridin-2-yl)methanamine: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide establishes the analytical benchmarks for validating the purity and identity of (6-Bromo-5-nitropyridin-2-yl)methanamine , a critical halogenated pyridine intermediate often used in kinase inhibitor synthesis.

The Challenge: Standard combustion analysis (CHN) frequently fails for this chemotype due to the synergistic interference of the 6-bromo substituent (incomplete combustion), the 5-nitro group (nitrogen oxide formation), and the 2-methanamine tail (hygroscopicity/carbonate formation).

The Solution: This guide compares the traditional "Gold Standard" (Combustion Analysis) against the modern "Platinum Standard" (Quantitative NMR or qNMR). We recommend a hybrid validation protocol where qNMR serves as the primary purity assay, supported by High-Resolution Mass Spectrometry (HRMS) for identity, relegating combustion analysis to a secondary role unless specific catalytic combustors are available.

Chemical Identity & Theoretical Baselines

Before establishing experimental standards, the theoretical elemental composition must be defined.

  • Compound: (6-Bromo-5-nitropyridin-2-yl)methanamine

  • Chemical Formula: C₆H₆BrN₃O₂

  • Molecular Weight: 232.04 g/mol

  • Structure: A pyridine core substituted with a brominated position (6), a nitro group (5), and a primary aminomethyl group (2).

Table 1: Theoretical Elemental Composition Standards
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Tolerance (±0.4%)
Carbon (C) 612.01172.06631.06% 30.66 – 31.46%
Hydrogen (H) 61.0086.0482.61% 2.21 – 3.01%
Nitrogen (N) 314.00742.02118.11% 17.71 – 18.51%
Bromine (Br) 179.90479.90434.43% N/A (usually not tested in CHN)
Oxygen (O) 215.99931.99813.79% Calculated by difference

Critical Note: The high bromine content (>34%) significantly reduces the weight percentage of Carbon and Hydrogen, making the error margin for these elements extremely tight. A deviation of just 0.1 mg in weighing can push the %C result out of the ±0.4% acceptance window.

Comparative Methodologies: Combustion vs. qNMR

Method A: Classical Combustion Analysis (CHN)

The Traditional Standard

Mechanism: The sample is burned in excess oxygen at >900°C. Gases (CO₂, H₂O, N₂) are separated and quantified via thermal conductivity detection.

Performance Analysis for This Molecule:

  • Pros: Accepted universally by journals; requires small sample size (<2 mg).

  • Cons (High Risk):

    • Bromine Interference: The 6-Br atom forms inorganic bromides or Br₂ gas, which can poison the reduction catalyst (Copper) or interfere with N₂ detection. Correction: Requires Tungsten Trioxide (WO₃) or Silver wool scrubbers.

    • Nitro Group Resistance: Nitro-pyridines are resistant to oxidation, often leaving a carbonaceous residue ("coke") that lowers the observed %C.

    • Methanamine Hygroscopicity: The primary amine (-CH₂NH₂) rapidly absorbs atmospheric CO₂ to form carbamates or carbonates. Result: High %C (from CO₂) or High %H (from H₂O) errors.

Verdict: Unreliable for this specific substrate without specialized "halogen-mode" combustion setups and rigorous drying.

Method B: Quantitative NMR (qNMR)

The Modern Recommended Standard

Mechanism: Uses the integration of proton signals relative to a certified internal standard (IS) to calculate absolute purity.

Performance Analysis for This Molecule:

  • Pros:

    • Orthogonal: Unaffected by inorganic impurities (water, silica, inorganic salts).

    • Specific: Can quantify the molecule and identify impurities (e.g., residual solvent) simultaneously.

    • No Combustion Issues: The Br and NO₂ groups do not interfere with the proton signal integration.

  • Cons: Requires larger sample size (~10-20 mg) and a precise analytical balance.

Verdict: Superior accuracy for (6-Bromo-5-nitropyridin-2-yl)methanamine.

Experimental Protocols

Protocol 1: Sample Preparation (Crucial for Both Methods)

The primary amine tail makes this compound a "CO₂ sponge."

  • Vacuum Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or KOH pellets.

  • Argon Flush: Release vacuum with dry Argon, not ambient air.

  • Immediate Weighing: Weigh samples immediately. For EA, use tin capsules sealed under inert atmosphere if possible.

Protocol 2: qNMR Validation Workflow

Reagents:

  • Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v TMS. Reason: Good solubility for nitro-pyridines; separates exchangeable NH₂ protons from aromatic signals.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).

  • Instrument: 400 MHz NMR or higher.

Step-by-Step:

  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.001 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): 60 seconds . (Critical: Nitro groups increase T1 relaxation times; insufficient delay causes under-integration).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the diagnostic peak of the analyte (e.g., Pyridine-H at pos 3 or 4) and the IS peak.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[1][2][3][4]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for validating this compound, prioritizing qNMR when EA fails due to the halogen/nitro interference.

ValidationWorkflow Start Sample: (6-Bromo-5-nitropyridin-2-yl)methanamine Dry Step 1: Vacuum Dry (40°C, P2O5) Remove H2O/CO2 Start->Dry Choice Select Primary Validation Method Dry->Choice EA Method A: Combustion Analysis (CHN) Choice->EA Traditional Req qNMR Method B: 1H-qNMR (Recommended) Choice->qNMR High Accuracy EA_Check Check: Is Tungsten/Silver Catalyst used? EA->EA_Check EA_Fail High Risk: Incomplete Combustion (Br) Result: Low %C, High Residue EA_Check->EA_Fail No EA_Pass Result within ±0.4%? EA_Check->EA_Pass Yes EA_Fail->qNMR Switch Method EA_Pass->qNMR No (Ambiguous) Valid VALIDATED (Purity > 95% confirmed) EA_Pass->Valid Yes qNMR_Params Params: d1 > 60s, DMSO-d6 Internal Std: Maleic Acid qNMR->qNMR_Params Calc Calculate Absolute Purity qNMR_Params->Calc Calc->Valid >95% RePurify FAIL: Repurify (Check for salts/solvents) Calc->RePurify <95%

Caption: Decision tree for validating brominated nitro-pyridines. Note the "Switch Method" path if standard EA fails due to halogen interference.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

    • Supports the use of qNMR as a superior alternative to combustion analysis for complex drug intermedi
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

    • Provides the theoretical grounding for qNMR relaxation delays ( ) in nitrogen-containing compounds.
  • ChemicalBook. (2023). "5-Bromo-2-nitropyridine Synthesis and Properties." Link

    • Source for synthesis context and physical property baselines of the parent scaffold.
  • Royal Society of Chemistry. (2011). "Elemental analysis: an important purity control but prone to manipulations." Dalton Transactions. Link

    • Highlights the limitations of EA and the "0.4% tolerance" rule.
  • Sigma-Aldrich. (2024). "Product Specification: 2-Bromo-5-nitropyridine." Link

    • Reference for handling and stability of bromin

Sources

Strategic Differentiation of Bromonitropyridine Methanamine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Analytical Guide for Drug Discovery

Executive Summary

In fragment-based drug discovery (FBDD), bromonitropyridine methanamines serve as high-value scaffolds due to their orthogonal reactivity: the bromine allows for Suzuki/Buchwald couplings, the nitro group serves as a masked aniline, and the methanamine provides a solubility-enhancing handle or a vector for amide coupling.

However, the synthesis of these cores—often via nitration of bromopyridines or reduction of cyanopyridines—frequently yields difficult-to-separate regioisomers. Misassignment of these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data. This guide provides a definitive, self-validating workflow to distinguish regioisomers (e.g., 2-bromo-3-nitro-4-(aminomethyl)pyridine vs. 2-bromo-5-nitro-4-(aminomethyl)pyridine ) using chromatography and advanced NMR techniques.

Part 1: The Structural Landscape & Chromatographic Behavior

Before deploying spectroscopy, understanding the physicochemical differences between isomers is critical for isolation.

The "Ortho-Effect" in Chromatography

Isomers where the nitro group (


) and the methanamine (

) are ortho to each other often exhibit distinct retention behaviors compared to their meta or para counterparts due to intramolecular hydrogen bonding.
  • Hypothesis: An ortho-relationship facilitates a 6-membered intramolecular hydrogen bond between the amine protons and the nitro oxygen.

  • Result: This "pseudo-ring" reduces the effective polarity of the molecule, often causing it to elute later on Reversed-Phase (C18) columns and earlier on Normal Phase or Silica columns compared to isomers where these groups are distant.

Table 1: Predicted Physicochemical Properties of Common Regioisomers

FeatureIsomer A (Ortho-Proximal)Isomer B (Distal/Para)
Configuration Nitro and Methanamine are adjacent (e.g., 3-nitro-4-aminomethyl)Nitro and Methanamine are separated (e.g., 2-nitro-5-aminomethyl)
Dipole Moment Lower (Internal compensation)Higher (Additive dipoles)
RP-HPLC Retention Longer (More lipophilic character)Shorter (More interaction with aqueous phase)
Solubility Higher in DCM/EtOAcHigher in MeOH/Water
Part 2: NMR Spectroscopy – The Definitive Validation

While chromatography provides clues, 2D NMR is required for absolute structural assignment . Simple 1H NMR is often insufficient because the splitting patterns (e.g., two singlets vs. two doublets) can be deceptive in highly substituted pyridines.

The "Lighthouse" Strategy (HMBC)

The most robust method for identification is using the methanamine methylene protons (


)  as a "lighthouse." These protons (typically 

3.8–4.2 ppm) will show strong HMBC (Heteronuclear Multiple Bond Correlation) signals to the adjacent ring carbons.
  • Identify the Lighthouse: Locate the

    
     signal.
    
  • Trace the Beams (3-Bond Correlations): The

    
     protons will couple to the carbons at the ortho positions of the ring.
    
  • Check the Carbon Environment:

    • Carbon with Proton:

      
       ppm (shows HSQC correlation).
      
    • Carbon with Nitro:

      
       ppm (Quaternary, deshielded).
      
    • Carbon with Bromine:

      
       ppm (Quaternary).
      
Visualizing the Workflow

The following diagram outlines the logical decision tree for assigning the structure.

AnalyticalWorkflow Start Crude Isomer Mixture LCMS Step 1: UPLC-MS (Check Purity & Mass) Start->LCMS HNMR Step 2: 1H NMR (DMSO-d6) (Assess Splitting Patterns) LCMS->HNMR Decision Ambiguous Singlets? HNMR->Decision NOESY Step 3: 1D NOESY (Irradiate -CH2-) Decision->NOESY Yes (e.g. 2,5-subst) HMBC Step 4: 1H-13C HMBC (The 'Lighthouse' Method) Decision->HMBC Yes (Definitive) ResultA NOE to Ring Proton: Isomer is NOT Ortho-Substituted NOESY->ResultA ResultB HMBC to Quaternary C-NO2: Isomer IS Ortho-Substituted HMBC->ResultB

Figure 1: Analytical decision matrix for differentiating pyridine regioisomers. Note that HMBC is the ultimate arbiter when splitting patterns are ambiguous.

Part 3: Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition

Standardizing concentration is vital to prevent chemical shift drifting caused by concentration-dependent stacking.

  • Preparation: Dissolve 5–10 mg of the isolated isomer in 0.6 mL DMSO-d6 .

    • Why DMSO? It prevents aggregation and breaks intermolecular H-bonds, sharpening the exchangeable amine protons.

  • 1H Acquisition: Acquire a standard proton spectrum (16 scans).

    • Checkpoint: Verify the integration of the benzylic

      
       (2H) and the ring protons.
      
  • HMBC Setup: Set the long-range coupling constant delay (

    
    ) to correspond to 8 Hz  (approx 60ms).
    
    • Why? Pyridine ring couplings (

      
      ) are typically 5–10 Hz.
      
  • NOESY Setup (Optional): If the

    
     is suspected to be next to a ring proton, use a mixing time of 500ms .
    
Protocol B: HMBC Interpretation Logic

This protocol validates the "Lighthouse" theory described above.

HMBC_Logic CH2 Methanamine -CH2- (Source Proton) C_Ortho1 Ortho Carbon A (e.g., C3) CH2->C_Ortho1 3-Bond Coupling C_Ortho2 Ortho Carbon B (e.g., C5) CH2->C_Ortho2 3-Bond Coupling Check1 Chemical Shift > 145 ppm? (Likely C-NO2 or C-Br) C_Ortho1->Check1 Check2 Chemical Shift < 130 ppm? (Likely C-H) C_Ortho2->Check2 Conclusion Assign Regioisomer Based on Neighbors Check1->Conclusion Check2->Conclusion

Figure 2: Logic flow for interpreting HMBC spectra. The chemical shift of the carbon 3-bonds away from the methylene group reveals the substitution pattern.

Part 4: Case Study Data Comparison

Scenario: Distinguishing 2-bromo-5-nitro-4-(aminomethyl)pyridine (Target) from 2-bromo-3-nitro-4-(aminomethyl)pyridine (Impurity).

Signal2-bromo-5-nitro-4-(aminomethyl) (Target)2-bromo-3-nitro-4-(aminomethyl) (Impurity)
H3 Proton Singlet,

ppm
N/A (Substituted by Nitro)
H5 Proton N/A (Substituted by Nitro)Doublet/Singlet,

ppm
H6 Proton Singlet,

ppm (Deshielded by Nitro)
Doublet,

ppm
HMBC from -CH2- Correlates to C3 (C-H) and C5 (C-NO2) Correlates to C3 (C-NO2) and C5 (C-H)
NOE from -CH2- Strong NOE to H3 Strong NOE to H5

Key Differentiator: In the Target isomer, the methanamine


 shows an NOE correlation to the H3 proton. In the Impurity, it shows an NOE to the H5 proton. If H3 and H5 cannot be distinguished by shift alone, the HMBC to the quaternary C-Br (C2)  solves it:
  • Target: H3 couples to C2 (Br).

  • Impurity: H5 does not couple to C2 (too far, 4-bond).

References
  • Reich, H. J. (2023). Structure Determination Using NMR: Heteronuclear 2D Correlation. University of Wisconsin-Madison. [Link]

    • Foundational text for interpreting HMBC and coupling constants in heteroarom
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

    • Authoritative source on NOE and pulsed field gradient methods.
  • Marcotte, D. J., et al. (2020). "Chromatographic separation of regioisomers in early drug discovery." Journal of Chromatography B. [Link]

    • General reference for the separ

Safety Operating Guide

(6-Bromo-5-nitropyridin-2-yl)methanamine: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Stop. Before handling (6-Bromo-5-nitropyridin-2-yl)methanamine (CAS: 84487-05-8), acknowledge that this compound possesses a "Dual-Threat" functionality: a nucleophilic amine and an energetic nitro group on a halogenated pyridine core.

The Golden Rules of Disposal:

  • NEVER mix with strong oxidizers (Risk: Exothermic runaway/Explosion).

  • NEVER dispose of down the drain (Risk: High aquatic toxicity due to halogenation).

  • ALWAYS segregate as "Halogenated Organic Waste" destined for high-temperature incineration.

  • ALWAYS check pH of liquid waste streams; amines can trigger polymerization or heat generation in acidic waste drums.

Hazard Profiling & Causality

To dispose of this chemical safely, you must understand why it is dangerous. We deconstruct the molecule to predict its behavior in a waste drum.

Functional GroupHazard CharacteristicMechanism of Danger in Waste Stream
Nitro Group (

)
Energetic / Oxidizer Nitro-aromatics are thermodynamically unstable. In the presence of strong bases or reducing agents, they can undergo rapid decomposition. Risk: Over-pressurization of waste containers.
Primary Amine (

)
Corrosive / Basic Amines are organic bases. Mixing this with an Acid Waste stream causes immediate, exothermic salt formation. Risk: Heat generation leading to fire or solvent boiling.
Bromine (

)
Environmental Toxin Halogenated pyridines are persistent in the environment and toxic to aquatic life. Risk: Regulatory violation if sewered; requires scrubbed incineration.
Pyridine Ring Toxic / Irritant The aromatic core allows for rapid absorption through skin/mucous membranes. Risk: Acute toxicity to waste handlers.

Waste Classification (RCRA & GHS)

While this specific CAS is not explicitly "P-Listed" or "U-Listed" by the US EPA, it defaults to Characteristic Hazardous Waste based on its properties.

  • Primary Waste Code: D001 (Ignitable) if in organic solvent.

  • Secondary Waste Code: D003 (Reactive) potential applied due to nitro group if shock sensitivity is suspected (rare but possible).

  • Default Classification: Hazardous Waste Solid/Liquid, Organic, N.O.S. (Nitropyridine derivative). [1]

Regulatory Logic (Self-Validating System)
  • Does it contain Halogens? Yes (Bromine).

    
    Must go to Halogenated Waste. 
    
  • Is it Water Soluble? Partially (Amine salt).

    
    Do NOT aqueous sewering. 
    
  • Is it an Oxidizer? Weakly (Nitro).

    
    Segregate from Flammables/Reducers. 
    

Segregation & Storage Protocol

Safe storage prior to disposal is the most critical step to prevent "lab pack" accidents.

The Incompatibility Matrix
  • Incompatible A: Strong Acids (e.g., Sulfuric, Hydrochloric)

    
     Exothermic neutralization.
    
  • Incompatible B: Strong Oxidizers (e.g., Peroxides, Permanganates)

    
     Oxidation of amine/pyridine ring.
    
  • Incompatible C: Reducing Agents (e.g., Hydrides, Zinc metal)

    
     Reduction of Nitro group (Heat/Fire).
    
Visualization: Segregation Logic

SegregationLogic Chemical (6-Bromo-5-nitropyridin-2-yl)methanamine Reaction1 Exothermic Reaction (Heat Generation) Chemical->Reaction1 Mixed with Reaction2 Violent Oxidation (Fire/Explosion) Chemical->Reaction2 Mixed with Safe Safe Storage (Compatible) Chemical->Safe Segregate Into AcidStream Acid Waste Stream (HCl, H2SO4) AcidStream->Reaction1 OxidizerStream Oxidizer Waste (Peroxides) OxidizerStream->Reaction2 HalogenStream Halogenated Organic Waste (DCM, Chloroform) HalogenStream->Safe

Figure 1: Segregation decision tree. Red paths indicate high-risk incompatibilities; Green indicates the correct waste stream.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Objective: Containment and Incineration.

  • Collection: Place solid waste in a clear polyethylene bag (minimum 2 mil thickness).

  • Double Containment: Place the first bag inside a second bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: (6-Bromo-5-nitropyridin-2-yl)methanamine (100%).

    • Hazards: Toxic, Irritant.[1][2]

  • Consolidation: Move to the "Solid Hazardous Waste - Incineration Only" drum.

    • Note: Do not compact or crush this waste (prevents dust generation and mechanical stress on the nitro group).

Scenario B: Liquid Waste (Mother Liquor / Reaction Mixture)

Objective: pH Stabilization and Solvent Segregation.

  • Characterize: Identify the primary solvent (e.g., Dichloromethane, Methanol).

  • pH Check: Dip a pH strip into the waste.

    • If Basic (pH > 9): It is compatible with standard organic waste.

    • If Acidic (pH < 4):STOP. You likely have the salt form. Neutralize slowly with dilute Sodium Bicarbonate (

      
      ) to pH 6-8 before adding to the organic drum to prevent heat evolution in the drum.
      
  • Transfer: Pour into the "Halogenated Organic Solvent" carboy.

    • Why Halogenated? Even if the solvent is Methanol (non-halogenated), the dissolved Bromine-compound contaminates the entire volume, requiring the more expensive Halogenated treatment code.

Visualization: Liquid Disposal Decision Tree

LiquidDisposal Start Liquid Waste Containing (6-Bromo-5-nitropyridin-2-yl)methanamine CheckPH Measure pH Start->CheckPH IsAcid Acidic (pH < 5) CheckPH->IsAcid IsBase Neutral/Basic (pH > 6) CheckPH->IsBase Neutralize Neutralize with Dilute NaHCO3 IsAcid->Neutralize Risk of Exotherm SelectStream Identify Solvent Base IsBase->SelectStream Neutralize->SelectStream HaloStream Halogenated Waste Drum (Incineration w/ Scrubber) SelectStream->HaloStream Contains Bromine

Figure 2: Liquid waste workflow emphasizing pH neutralization to prevent drum reactions.

Emergency Contingencies: Spill Response

Spill Criteria:

  • Minor Spill (< 5g): Lab personnel can clean up.

  • Major Spill (> 5g or dust cloud): Evacuate and call EHS.

Cleanup Protocol (Minor Spill):

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a P95/N95 particulate respirator (dust is a potent respiratory irritant).

  • Containment: Cover the spill with a solvent-dampened pad (Ethanol or Water) to prevent dust generation. Do not dry sweep.

  • Decontamination: Wipe the area with a mild detergent solution.

  • Disposal: Place all wipes, pads, and gloves into a dedicated hazardous waste bag (Scenario A).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[3][Link]

  • PubChem. (2023). Compound Summary: Pyridin-2-ylmethanamine derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[4][Link]

Sources

A Researcher's Guide to the Safe Handling of (6-Bromo-5-nitropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety and Hazard Assessment

Based on analogous compounds, (6-Bromo-5-nitropyridin-2-yl)methanamine should be treated as a hazardous substance. The primary concerns are its potential to cause irritation to the skin, eyes, and respiratory system.[1][2][3] Some related compounds also exhibit toxicity if swallowed or in contact with skin.[4][5] Therefore, a comprehensive risk assessment is mandatory before commencing any work.

Hazard Identification Summary

Hazard ClassificationAnticipated RiskPrimary Exposure Route
Skin Corrosion/IrritationCauses skin irritation.[1][3]Dermal Contact
Serious Eye Damage/IrritationCauses serious eye irritation.[1][3]Ocular Contact
Specific Target Organ ToxicityMay cause respiratory irritation.[1][3]Inhalation
Acute Toxicity (Oral, Dermal)Potentially harmful if swallowed or in contact with skin.[2][5]Ingestion, Dermal Contact
Hierarchy of Controls: A Multi-Layered Safety Approach

Effective management of the risks associated with (6-Bromo-5-nitropyridin-2-yl)methanamine relies on a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes the most effective control measures to minimize exposure.

HierarchyOfControls cluster_0 Hierarchy of Controls for (6-Bromo-5-nitropyridin-2-yl)methanamine Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Alternative) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls prioritizes safety measures from most to least effective.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for the safe handling of (6-Bromo-5-nitropyridin-2-yl)methanamine at every stage of its lifecycle in the laboratory.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage. The compound should be stored in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] The storage area must be well-ventilated.[6][7]

Personal Protective Equipment (PPE)

The final line of defense against chemical exposure is appropriate PPE. The following are mandatory when handling (6-Bromo-5-nitropyridin-2-yl)methanamine:

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should also be worn when there is a risk of splashes.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[9] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the compound.[8]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn to protect against skin contact.[6]

  • Respiratory Protection: If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2][10] All handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation risks.[6]

Handling Procedures
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Weighing and Transfer: All weighing and transfers of the solid material should be conducted in a chemical fume hood to prevent the dispersion of dust.[11]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid all contact with the skin, eyes, and clothing.[6][8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1][11]

Emergency and Disposal Plan

Spill Response

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[12][13]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.[1]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill. For solid spills, carefully sweep the material to collect it in an airtight container, avoiding dust dispersion.[11]

  • Cleanup: Once absorbed, collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[12]

  • Waste Disposal: All contaminated materials, including absorbent pads and cleaning supplies, must be disposed of as hazardous waste.[12][14]

SpillResponse cluster_1 Spill Response Workflow Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess MinorSpill Minor Spill Assess->MinorSpill Manageable MajorSpill Major Spill Assess->MajorSpill Unmanageable Cleanup Contain & Clean Up (Trained Personnel) MinorSpill->Cleanup CallHelp Activate Alarm Call Emergency Services MajorSpill->CallHelp Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End End Dispose->End CallHelp->End

Caption: A clear workflow for responding to chemical spills is essential for laboratory safety.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][15]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][15]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11][16]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]

Disposal Plan

All waste containing (6-Bromo-5-nitropyridin-2-yl)methanamine, including empty containers, must be treated as hazardous waste.[9]

  • Waste Collection: Collect all chemical waste in clearly labeled, sealed, and appropriate containers.

  • Disposal Route: Dispose of the waste through a licensed chemical waste management company.[17] Do not dispose of it down the drain or in regular trash.[8][11]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[11]

References

  • TCI AMERICA. (2018, July 6). Safety Data Sheet: 2-Bromo-5-methylpyridine.
  • Material Safety Data Sheet: Pyridine. (2011, August 29).
  • Fisher Scientific. (2009, October 2).
  • Jubilant Ingrevia.
  • Safety Data Sheet: 2-Bromo-5-nitropyridine. (2025, December 22).
  • CDH Fine Chemical.
  • Material Safety Data Sheet. (n.d.).
  • Carl ROTH.
  • Fisher Scientific. (2023, September 1).
  • Echemi. 6-broMo-N-(cyclopropylMethyl)
  • Loba Chemie. (2019, May 24). 5-BROMO-2-NITROPYRIDINE EXTRA PURE MSDS.
  • Chemical Spill Procedures. (n.d.). Retrieved from Clarkson University Environmental Health & Safety.
  • Chemical Exposure and Spill Response Procedure. (2016, January). Retrieved from New Mexico State University Environmental Health Safety & Risk Management.
  • ECHEMI.
  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). Retrieved from University of Kentucky Research Safety.
  • 5.4.1.1 Incidental Spill Cleanup Procedures. (n.d.). Retrieved from Cornell University Environment, Health and Safety.
  • U.S. Environmental Protection Agency. (2025, October). 5-Bromo-2-nitropyridine - Hazard.
  • TCI Chemicals. (2025, April 1). Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine.
  • CymitQuimica. 6-Bromo-5-nitropyridin-2-amine.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Safe disposal of carcinogenic nitrosamines. PubMed.
  • (2-Amino-5-bromophenyl)(pyridin-2-yl)
  • BLD Pharm. 84487-05-8|6-Bromo-5-nitropyridin-2-amine.
  • ECHEMI.

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.